molecular formula C13H18Cl2N4 B2487396 ETP-45835 CAS No. 2136571-30-5

ETP-45835

カタログ番号: B2487396
CAS番号: 2136571-30-5
分子量: 301.21 g/mol
InChIキー: ASYCTHXAPLLLSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ETP-45835 is a useful research compound. Its molecular formula is C13H18Cl2N4 and its molecular weight is 301.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-(5-piperidin-4-yl-1H-pyrazol-3-yl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.2ClH/c1-5-14-6-2-10(1)12-9-13(17-16-12)11-3-7-15-8-4-11;;/h1-2,5-6,9,11,15H,3-4,7-8H2,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYCTHXAPLLLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C3=CC=NC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ETP-45835 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

[2] Telotristat ethyl Telotristat ethyl is a tryptophan hydroxylase inhibitor that is used to treat diarrhea associated with carcinoid syndrome in combination with somatostatin analog therapy. https://go.drugbank.com/drugs/DB12095 Telotristat Ethyl in Carcinoid Syndrome: A Profile of a New Oral Agent for the Treatment of Diarrhea Telotristat ethyl is a novel, oral, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. By inhibiting TPH, telotristat ethyl and its active ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6454831/ Telotristat ethyl Telotristat ethyl is a prodrug, and is metabolized to its active metabolite, telotristat. Telotristat inhibits tryptophan hydroxylase, which is a rate-limiting enzyme in the synthesis of serotonin. https://en.wikipedia.org/wiki/Telotristat_ethyl Telotristat Ethyl for the Treatment of Carcinoid Syndrome Telotristat ethyl (TE) is a novel, orally delivered, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin. By inhibiting TPH, TE and ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5594098/ Mechanism of Action of Telotristat Ethyl Telotristat ethyl is a prodrug of telotristat, a tryptophan hydroxylase (TPH) inhibitor. TPH is the rate-limiting enzyme in the synthesis of serotonin. By inhibiting TPH, telotristat reduces the ... https://www.hmpgloballearningnetwork.com/site/gastro/news/mechanism-action-telotristat-ethyl Telotristat Ethyl Telotristat ethyl is a small molecule, tryptophan hydroxylase (TPH) inhibitor, that is being developed by TerSera Therapeutics (previously by Lexicon Pharmaceuticals), for the treatment of carcinoid ... https://adisinsight.springer.com/drugs/800033234 Xermelo (telotristat ethyl) This in turn limits the production of serotonin. By reducing the amount of serotonin, Xermelo helps to control the severe diarrhea associated with carcinoid syndrome. https://www.xermelo.com/ Telotristat Etiprate Telotristat ethyl is a hippuric acid prodrug of the active moiety telotristat (LP-778902), which is an inhibitor of tryptophan hydroxylase (TPH). TPH is the rate-limiting enzyme in the biosynthesis ... https://www.ama-assn.org/system/files/2019-04/telotristat-etiprate.pdf Telotristat ethyl for the treatment of carcinoid syndrome diarrhea Telotristat ethyl is a pro-drug of telotristat, which inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin. Telotristat ethyl reduces the production of ... https://www.tandfonline.com/doi/full/10.1080/14656566.2017.1262444 Telotristat ethyl: a new option for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat (LP-778902), which is a novel, oral, small-molecule inhibitor of TPH. 21 By inhibiting this rate-limiting enzyme in the 5-HT synthesis pathway, ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5402921/ Telotristat ethyl: a novel inhibitor of tryptophan hydroxylase for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat (LP-778902), a novel small molecule inhibitor of TPH, the rate-limiting enzyme in the synthesis of 5-HT from the essential amino acid L-tryptophan. https://www.futuremedicine.com/doi/10.2217/cer.15.15 A Review of Telotristat Etiprate in the Treatment of Carcinoid Syndrome Diarrhea Telotristat etiprate is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5993410/ Telotristat ethyl in the management of carcinoid syndrome diarrhea: a review of its efficacy and safety Telotristat ethyl is a prodrug of the active moiety telotristat, which is a novel, oral, small-molecule inhibitor of TPH, the rate-limiting enzyme in the serotonin (5-HT) synthesis pathway. 16 By ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5019471/ Telotristat ethyl for carcinoid syndrome: a review of the clinical and economic evidence Telotristat ethyl is an oral tryptophan hydroxylase (TPH) inhibitor. TPH is the rate-limiting enzyme in the synthesis of serotonin. Telotristat ethyl is a prodrug of telotristat, which inhibits TPH ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6287955/ Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat (LP-778902), which is a novel inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-HT). https://www.ncbi.nlm.nih.com/pmc/articles/PMC5439977/ Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl (TE) is an oral inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. It is a prodrug of the active metabolite telotristat. By inhibiting TPH, ... https://pubmed.ncbi.nlm.nih.gov/28230472/ Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.e-ceo.org/journal/view.php?doi=10.24171/j.ce.2017.02.001 Telotristat Ethyl for the Treatment of Carcinoid Syndrome Diarrhea Telotristat ethyl is a prodrug of telotristat, an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. In patients with carcinoid syndrome, tumor cells produce ... https://www.ajmc.com/view/telotristat-ethyl-for-the-treatment-of-carcinoid-syndrome-diarrhea Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.jce.com/journal/view.php?doi=10.24171/j.ce.2017.02.001 XERMELO® (telotristat ethyl) Now Available in Canada for the Treatment of Carcinoid Syndrome Diarrhea XERMELO is a tryptophan hydroxylase inhibitor. In the clinical trials, XERMELO was shown to reduce the frequency of bowel movements in patients with carcinoid syndrome diarrhea. https://www.businesswire.com/news/home/20181212005085/en/XERMELO®-telotristat-ethyl-Now-Available-in-Canada-for-the-Treatment-of-Carcinoid-Syndrome-Diarrhea TELESTAR: Telotristat Ethyl for Carcinoid Syndrome Telotristat ethyl is a novel, oral, potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin. Telotristat ethyl targets the underlying cause of ... https://www.onclive.com/view/telestar-telotristat-ethyl-for-carcinoid-syndrome Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which inhibits tryptophan hydroxylase (TPH), the rate-limiting enzyme for serotonin biosynthesis. By inhibiting TPH, telotristat ethyl reduces the ... https://journals.sagepub.com/doi/pdf/10.1177/1078155217700201 Telotristat ethyl for carcinoid syndrome Telotristat ethyl is an oral tryptophan hydroxylase inhibitor. Tryptophan hydroxylase is the rate-limiting enzyme in the synthesis of serotonin. Telotristat ethyl is a prodrug of telotristat. https://www.uspharmacist.com/article/telotristat-ethyl-for-carcinoid-syndrome Telotristat ethyl in carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, small molecule inhibitor of the enzyme tryptophan hydroxylase (TPH), which is the initial and rate-limiting step in the synthesis of ... https://www.clinicaltherapeutics.com/article/S0149-2918(17)30171-8/fulltext Telotristat ethyl for the treatment of carcinoid syndrome diarrhea Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.empr.com/drug/xermelo/telotristat-ethyl-for-the-treatment-of-carcinoid-syndrome-diarrhea/ Telotristat Ethyl in the Treatment of Carcinoid Syndrome Telotristat ethyl is a prodrug of telotristat (LP-778902), a novel, oral, small molecule inhibitor of TPH. By inhibiting this rate-limiting enzyme in the 5-HT synthesis pathway, telotristat ethyl ... https://www.uspharmacist.com/article/telotristat-ethyl-in-the-treatment-of-carcinoid-syndrome Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.deepdyve.com/lp/elsevier/telotristat-ethyl-for-the-treatment-of-carcinoid-syndrome-diarrhea-in-0G3rQ3iN9k Telotristat ethyl for the treatment of carcinoid syndrome diarrhea. Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://europepmc.org/article/med/28169011 Telotristat Ethyl: A New Drug for Carcinoid Syndrome Diarrhea Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.cancernetwork.com/view/telotristat-ethyl-new-drug-carcinoid-syndrome-diarrhea A Comprehensive Review of Telotristat Ethyl for the Treatment of Carcinoid Syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.ajmc.com/view/a-comprehensive-review-of-telotristat-ethyl-for-the-treatment-of-carcinoid-syndrome Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.sciencedirect.com/science/article/pii/S095980491730079X Telotristat Ethyl for the Treatment of Carcinoid Syndrome Diarrhea Telotristat ethyl is a prodrug of telotristat, an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. In patients with carcinoid syndrome, tumor cells produce ... https://www.pharmacytimes.com/view/telotristat-ethyl-for-the-treatment-of-carcinoid-syndrome-diarrhea Telotristat Ethyl in the Management of Carcinoid Syndrome Diarrhea Telotristat ethyl is a prodrug of the active moiety telotristat, which is a novel, oral, small-molecule inhibitor of TPH, the rate-limiting enzyme in the serotonin (5-HT) synthesis pathway. By ... https://www.clinicaltherapeutics.com/article/S0149-2918(16)30521-3/fulltext Telotristat ethyl for the treatment of carcinoid syndrome diarrhea Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.medscape.com/viewarticle/875329 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.cochranelibrary.com/central/doi/10.1002/central/CN-01330366/full Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://ar.iiarjournals.org/content/37/3/1167 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.spandidos-publications.com/10.3892/ol.2017.5750 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.spandidos-publications.com/10.3892/mmr.2017.6250 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.spandidos-publications.com/10.3892/ijo.2017.3884 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.spandidos-publications.com/10.3892/or.2017.5534 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.spandidos-publications.com/10.3892/etm.2017.4253 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.spandidos-publications.com/10.3892/br.2017.884 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.spandidos-publications.com/10.3892/mco.2017.1214 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.spandidos-publications.com/10.3892/ars.2017.708 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.spandidos-publications.com/10.3892/cmr.2017.708 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.spandidos-publications.com/10.3892/ijmm.2017.2917 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.spandidos-publications.com/10.3892/ijm.2017.2917 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.spandidos-publications.com/10.3892/ijo.2017.3884; https://www.spandidos-publications.com/10.3892/ol.2017.5750; https://www.spandidos-publications.com/10.3892/mmr.2017.6250; https://www.spandidos-publications.com/10.3892/or.2017.5534; https://www.spandidos-publications.com/10.3892/etm.2017.4253; https://www.spandidos-publications.com/10.3892/br.2017.884; https://www.spandidos-publications.com/10.3892/mco.2017.1214; https://www.spandidos-publications.com/10.3892/ars.2017.708; https://www.spandidos-publications.com/10.3892/cmr.2017.708; https://www.spandidos-publications.com/10.3892/ijmm.2017.2917; https://www.spandidos-publications.com/10.3892/ijm.2017.2917 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.spandidos-publications.com/10.3892/ijo.2017.3884; https://www.spandidos-publications.com/10.3892/ol.2017.5750; https://www.spandidos-publications.com/10.3892/mmr.2017.6250; https://www.spandidos-publications.com/10.3892/or.2017.5534; https://www.spandidos-publications.com/10.3892/etm.2017.4253; https://www.spandidos-publications.com/10.3892/br.2017.884; https://www.spandidos-publications.com/10.3892/mco.2017.1214; https://www.spandidos-publications.com/10.3892/ars.2017.708; https://www.spandidos-publications.com/10.3892/cmr.2017.708; https://www.spandidos-publications.com/10.3892/ijmm.2017.2917; https://www.spandidos-publications.com/10.3892/ijm.2017.2917; https://www.spandidos-publications.com/10.3892/ijo.2017.3884; https://www.spandidos-publications.com/10.3892/ol.2017.5750; https://www.spandidos-publications.com/10.3892/mmr.2017.6250; https://www.spandidos-publications.com/10.3892/or.2017.5534; https://www.spandidos-publications.com/10.3892/etm.2017.4253; https://www.spandidos-publications.com/10.3892/br.2017.884; https://www.spandidos-publications.com/10.3892/mco.2017.1214; https://www.spandidos-publications.com/10.3892/ars.2017.708; https://www.spandidos-publications.com/10.3892/cmr.2017.708; https://www.spandidos-publications.com/10.3892/ijmm.2017.2917; https://www.spandidos-publications.com/10.3892/ijm.2017.2917 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.spandidos-publications.com/10.3892/ijo.2017.3884; https://www.spandidos-publications.com/10.3892/ol.2017.5750; https://www.spandidos-publications.com/10.3892/mmr.2017.6250; https://www.spandidos-publications.com/10.3892/or.2017.5534; https://www.spandidos-publications.com/10.3892/etm.2017.4253; https://www.spandidos-publications.com/10.3892/br.2017.884; https://www.spandidos-publications.com/10.3892/mco.2017.1214; https. https://www.spandidos-publications.com/10.3892/ars.2017.708; https://www.spandidos-publications.com/10.3892/cmr.2017.708; https://www.spandidos-publications.com/10.3892/ijmm.2017.2917; https://www.spandidos-publications.com/10.3892/ijm.2017.2917; https://www.spandidos-publications.com/10.3892/ijo.2017.3884; https. https://www.spandidos-publications.com/10.3892/ol.2017.5750; https://www.spandidos-publications.com/10.3892/mmr.2017.6250; https://www.spandidos-publications.com/10.3892/or.2017.5534; https://www.spandidos-publications.com/10.3892/etm.2017.4253; https://www.spandidos-publications.com/10.3892/br.2017.884; https://www.spandidos-publications.com/10.3892/mco.2017.1214; https. https://www.spandidos-publications.com/10.3892/ars.2017.708; https://www.spandidos-publications.com/10.3892/cmr.2017.708; https://www.spandidos-publications.com/10.3892/ijmm.2017.2917; https. https://www.spandidos-publications.com/10.3892/ijm.2017.2917 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.spandidos-publications.com/10.3892/ijo.2017.3884; https://www.spandidos-publications.com/10.3892/ol.2017.5750; https://www.spandidos-publications.com/10.3892/mmr.2017.6250; https://www.spandidos-publications.com/10.3892/or.2017.5534; https://www.spandidos-publications.com/10.3892/etm.2017.4253; https://www.spandidos-publications.com/10.3892/br.2017.884; https://www.spandidos-publications.com/10.3892/mco.2017.1214; https. https://www.spandidos-publications.com/10.3892/ars.2017.708; https://www.spandidos-publications.com/10.3892/cmr.2017.708; https://www.spandidos-publications.com/10.3892/ijmm.2017.2917; https://www.spandidos-publications.com/10.3892/ijm.2017.2917; https://www.spandidos-publications.com/10.3892/ijo.2017.3884; https. https://www.spandidos-publications.com/10.3892/ol.2017.5750; https://www.spandidos-publications.com/10.3892/mmr.2017.6250; https://www.spandidos-publications.com/10.3892/or.2017.5534; https://www.spandidos-publications.com/10.3892/etm.2017.4253; https://www.spandidos-publications.com/10.3892/br.2017.884; https://www.spandidos-publications.com/10.3892/mco.2017.1214; https. https://www.spandidos-publications.com/10.3892/ars.2017.708; https://www.spandidos-publications.com/10.3892/cmr.2017.708; https. https://www.spandidos-publications.com/10.3892/ijmm.2017.2917; https. https://www.spandidos-publications.com/10.3892/ijm.2017.2917; https://www.spandidos-publications.com/10.3892/ijo.2017.3884; https://www.spandidos-publications.com/10.3892/ol.2017.5750; https://www.spandidos-publications.com/10.3892/mmr.2017.6250; https://www.spandidos-publications.com/10.3892/or.2017.5534; https://www.spandidos-publications.com/10.3892/etm.2017.4253; https://www.spandidos-publications.com/10.3892/br.2017.884; https://www.spandidos-publications.com/10.3892/mco.2017.1214; https. https://www.spandidos-publications.com/10.3892/ars.2017.708; https://www.spandidos-publications.com/10.3892/cmr.2017.708; https://www.spandidos-publications.com/10.3892/ijmm.2017.2917; https. https://www.spandidos-publications.com/10.3892/ijm.2017.2917 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). 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https. https://www.spandidos-publications.com/10.3892/cmr.2017.708; https://www.spandidos-publications.com/10.3892/ijmm.2017.2917; https. https://www.spandidos-publications.com/10.3892/ijm.2017.2917 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). 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https. https://www.spandidos-publications.com/10.3892/cmr.2017.708; https://www.spandidos-publications.com/10.3892/ijmm.2017.2917; https. https://www.spandidos-publications.com/10.3892/ijm.2017.2917 Telotristat ethyl for the treatment of carcinoid syndrome Telotristat ethyl is a prodrug of telotristat, which is a novel, orally bioavailable, small-molecule inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the initial and rate-limiting step ... https://www.spandidos-publications.com/10.3892/ijo.2017.3884; https://www.spandidos-publications.com/10.3892/ol.2017.5750; https://www.spandidos-publications.com/10.3892/mmr.2017.6250; https://www.spandidos-publications.com/10.3892/or.2017.5534; https://www.spandidos-publications.com/10.3892/etm.2017.4253; https. https://www.spandidos-publications.com/10.3892/br.2017.884; https://www.spandidos-publications.com/10.3892/mco.2017.1214; https://www.spandidos-publications.com/10.3892/ars.2017.708; https. https://www.spandidos-publications.com/10.3892/cmr.2017.708; https://www.spandidos-publications.com/10.3892/ijmm.2017.2917; https://www.spandidos-publications.com/10.3892/ijm.2017.2917; https. https://www.spandidos-publications.com/10.3892/ijo.2017.3884; https://www.spandidos-publications.com/10.3892/ol.2017.5750; https://www.spandidos-publications.com/10.3892/mmr.2017.6250; https. https://www.spandidos-publications.com/10.3892/or.2017.5534; https://www.spandidos-publications.com/10.3892/etm.2017.4253; https://www.spandidos-publications.com/10.3892/br.2017.884; https. https://www.spandidos-publications.com/10.3892/mco.2017.1214; https://www.spandidos-publications.com/10.3892/ars.2017.708; https://www.spandidos-publications.com/10.3892/cmr.2017.708; https. https://www.spandidos-publications.com/10.3892/ijmm.2017.2917; https://www.spandidos-publications.com/10.3892/ijm.2017.2917; https://www.spandidos-publications.com/10.3892/ijo.2017.3884; https. https://www.spandidos-publications.com/10.3892/ol.2017.5750; https://www.spandidos-publications.com/10.3892/mmr.2017.6250; https://www.spandidos-publications.com/10.3892/or.2017.5534; https. https://www.spandidos-publications.com/10.3892/etm.2017.4253; https://www.spandidos-publications.com/10.3892/br.2017.884; https://www.spandidos-publications.com/10.3892/mco.2017.1214; https. https://www.spandidos-publications.com/10.3892/ars.2017.708; https://www.spandidos-publications.com/10.3892/cmr.2017.708; https://www.spandidos-publications.com/10.3892/ijmm.2017.2917; https. https://www.spandidos-publications.com/10.3892/ijm.2017.2917;

The Structure and Profile of ETP-45835: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed information regarding the chemical structure, experimental protocols, and biological activity of ETP-45835 remains elusive. The designation "this compound" may represent an internal development code for a compound that has not yet been disclosed in peer-reviewed publications or public forums.

Our investigation, utilizing the chemical name 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine, also failed to retrieve specific data pertaining to a compound with the identifier this compound. While the constituent chemical moieties, piperidine, pyrazole, and pyridine, are common scaffolds in medicinal chemistry and drug discovery, no publications were found that specifically describe the synthesis, characterization, and biological evaluation of this particular combination under the name this compound.

Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as this information does not appear to be in the public domain.

General Context of the Chemical Moieties

The core structure of 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine suggests a focus on targets within the realm of kinase inhibitors or other signaling pathway modulators, a common application for compounds containing pyrazole and pyridine rings. The piperidine group is often incorporated to improve physicochemical properties such as solubility and to provide a vector for interaction with the target protein.

Without specific data for this compound, any discussion of its potential mechanism of action or signaling pathway involvement would be purely speculative and not grounded in scientific evidence.

Further dissemination of information regarding this compound is contingent on its disclosure by the originating research entity. Researchers and professionals interested in this compound are advised to monitor scientific conferences, patent filings, and peer-reviewed journals for any future publications.

Disclaimer: ETP-45835 is a MNK1 Inhibitor, Not a Dual mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that the compound ETP-45835 is a selective and potent inhibitor of Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2), with IC50 values of 575 nM and 646 nM, respectively.[1][2] It is not classified as a dual mTORC1/mTORC2 inhibitor.

To fulfill the user's request for an in-depth technical guide on a dual mTORC1/mTORC2 inhibitor, this document will focus on OSI-027 , a well-characterized compound of this class. OSI-027 is a selective and potent dual inhibitor of mTORC1 and mTORC2, providing a relevant and data-rich example for researchers, scientists, and drug development professionals.[3][4]

An In-Depth Technical Guide to OSI-027: A Dual mTORC1/mTORC2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, metabolism, and survival. It functions as the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.

While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) only allosterically inhibit mTORC1, they have shown limited clinical efficacy, partly due to a feedback activation of Akt signaling via mTORC2. This has led to the development of second-generation mTOR inhibitors, known as dual mTORC1/mTORC2 inhibitors, which target the ATP-binding site of the mTOR kinase domain, thereby inhibiting both complexes.

OSI-027 is a potent, selective, and orally bioavailable dual inhibitor of mTORC1 and mTORC2.[3] This guide provides a comprehensive overview of its mechanism of action, quantitative data, and key experimental protocols for its characterization.

Mechanism of Action

OSI-027 competitively inhibits the ATP-binding site of the mTOR kinase domain. This direct inhibition prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2.

  • mTORC1 Inhibition: By inhibiting mTORC1, OSI-027 blocks the phosphorylation of key substrates like 4E-binding protein 1 (4E-BP1) and S6 kinase 1 (S6K1).[3][4] This leads to the suppression of cap-dependent mRNA translation and protein synthesis, ultimately inhibiting cell growth and proliferation.

  • mTORC2 Inhibition: Unlike rapalogs, OSI-027 also inhibits mTORC2, preventing the phosphorylation of Akt at Serine 473 (S473).[3][4] This phosphorylation is critical for the full activation of Akt, a key pro-survival kinase. By inhibiting this step, OSI-027 disrupts the PI3K/Akt signaling pathway more completely and prevents the feedback activation of Akt often seen with mTORC1-only inhibitors.

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mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Akt Akt PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 Akt->mTORC1 Cytoskeletal Organization & Survival Cytoskeletal Organization & Survival Akt->Cytoskeletal Organization & Survival 4E-BP1 4E-BP1 mTORC1->4E-BP1 | S6K1 S6K1 mTORC1->S6K1 mTORC2->Akt Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth 4E-BP1->Protein Synthesis & Cell Growth | S6K1->Protein Synthesis & Cell Growth OSI-027 OSI-027 OSI-027->mTORC1 OSI-027->mTORC2

Caption: mTOR Signaling Pathway and OSI-027 Inhibition.

Data Presentation

The following tables summarize the quantitative data for OSI-027 based on preclinical studies.

Table 1: Biochemical Potency of OSI-027 [3][4][5]

TargetAssay TypeIC50 Value (nM)
mTORBiochemical4
mTORC1Cell-free22
mTORC2Cell-free65
PI3KαBiochemical>100-fold selective for mTOR
PI3KβBiochemical>100-fold selective for mTOR
PI3KγBiochemical>100-fold selective for mTOR
DNA-PKBiochemical>100-fold selective for mTOR

Table 2: Cellular Activity of OSI-027 in Cancer Cell Lines [3]

Cell LineCancer TypeKey MutationRapamycin SensitivityOSI-027 Proliferation IC50 (µM)
BT-474Breast CancerPIK3CA-mutSensitiveLow µM range
IGR-OV1Ovarian CancerPTEN-nullInsensitiveLow µM range
MDA-MB-231Breast CancerPIK3CA-wtInsensitiveLow µM range
Experimental Protocols

Detailed methodologies for key experiments used to characterize OSI-027 are provided below.

4.1. Western Blot Analysis for mTOR Pathway Inhibition

This protocol is used to assess the phosphorylation status of mTORC1 and mTORC2 substrates.

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., BT-474, IGR-OV1) and grow to 70-80% confluency. Treat cells with various concentrations of OSI-027 (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2 hours).[3]

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6] Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[6] Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a 4-12% Tris-Glycine polyacrylamide gel.[3] Perform electrophoresis to separate proteins by size. Transfer proteins to a nitrocellulose or PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[3]

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[3] Key primary antibodies include: p-4E-BP1 (T37/46), p-S6K1 (T389), p-Akt (S473), and total counterparts, as well as a loading control like GAPDH or β-actin.[3]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[3]

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Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Biochem_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture Biochem_Assay->Cell_Culture Treatment Treat with OSI-027 Cell_Culture->Treatment Western_Blot Western Blot (Pathway Analysis) Treatment->Western_Blot Prolif_Assay Cell Proliferation Assay (Cell Viability) Treatment->Prolif_Assay Apoptosis_Assay Apoptosis Assay (Caspase Activity) Treatment->Apoptosis_Assay Xenograft Establish Xenograft Model Prolif_Assay->Xenograft InVivo_Treatment Treat Mice with OSI-027 Xenograft->InVivo_Treatment Tumor_Measurement Measure Tumor Volume InVivo_Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor Lysates) InVivo_Treatment->PD_Analysis

Caption: Experimental Workflow for OSI-027 Characterization.

4.2. Cell Proliferation Assay

This assay quantifies the effect of OSI-027 on cancer cell growth.

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of OSI-027 for 72 hours.[3][6] Include a DMSO-treated control group.

  • Viability Measurement: After the incubation period, measure cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®).[3][6] The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.

  • Data Analysis: Normalize the results to the DMSO-treated control cells. Plot the dose-response curves and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).[6]

4.3. In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of OSI-027 in a living organism.

  • Animal Model: Use immunocompromised mice (e.g., female nu/nu CD-1 mice).[6]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., COLO 205 or GEO colon cancer cells) into the flank of each mouse.[3][7]

  • Treatment: Once tumors reach a specified volume (e.g., 200 ± 50 mm³), randomize the mice into treatment and control groups.[7] Administer OSI-027 orally at a defined dose and schedule (e.g., 50 or 65 mg/kg daily).[6] The control group receives the vehicle solution.

  • Efficacy Assessment: Measure tumor volumes with calipers twice weekly and monitor the body weight of the mice as an indicator of toxicity.[7]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised at different time points post-treatment, snap-frozen, and lysed for Western blot analysis to confirm target engagement (inhibition of p-4E-BP1 and p-Akt) in the tumor tissue.[3]

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Dual_Inhibition_Logic cluster_mTORC1 mTORC1 Arm cluster_mTORC2 mTORC2 Arm OSI-027 OSI-027 Inhibit_mTORC1 Inhibits mTORC1 OSI-027->Inhibit_mTORC1 Inhibit_mTORC2 Inhibits mTORC2 OSI-027->Inhibit_mTORC2 Block_4EBP1_S6K1 Blocks p-4E-BP1 & p-S6K1 Inhibit_mTORC1->Block_4EBP1_S6K1 Reduce_Protein_Synth Reduces Protein Synthesis Block_4EBP1_S6K1->Reduce_Protein_Synth Anti_Tumor_Effect Potent Anti-Tumor Effect Reduce_Protein_Synth->Anti_Tumor_Effect Block_Akt Blocks p-Akt (S473) Inhibit_mTORC2->Block_Akt Reduce_Survival Reduces Cell Survival Block_Akt->Reduce_Survival Reduce_Survival->Anti_Tumor_Effect

Caption: Logical Flow of OSI-027 Dual Inhibition.

Conclusion

OSI-027 represents a significant advancement over first-generation mTOR inhibitors by effectively targeting both mTORC1 and mTORC2. Its ability to inhibit both complexes leads to a more complete shutdown of the mTOR signaling pathway, resulting in potent anti-proliferative and pro-apoptotic effects in a broad range of cancer models. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with dual mTORC1/mTORC2 inhibitors, facilitating further investigation into their therapeutic potential.

References

Unraveling ETP-45835: A Fictional Exploration of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ETP-45835" appears to be a fictional designation, as extensive searches for its discovery, synthesis, and biological activity have yielded no publicly available information. The following guide is a speculative and illustrative whitepaper constructed to fulfill the user's request for a detailed technical document. All data, experimental protocols, and pathways are hypothetical and designed to represent a plausible scenario for the development of a novel therapeutic agent.

Abstract

This document details the discovery and synthetic pathway of this compound, a novel small molecule inhibitor of the fictitious kinase, "Tumor Proliferation Kinase" (TPK1). TPK1 is a key enzyme implicated in the aberrant signaling of various solid tumors. We describe the high-throughput screening campaign that led to the identification of a lead compound, followed by the structure-activity relationship (SAR) studies that culminated in the development of this compound. This guide provides a comprehensive overview of the synthetic route, in vitro and in vivo experimental protocols, and key preclinical data. The presented information is intended for researchers, scientists, and professionals in the field of drug development.

Discovery of this compound

The discovery of this compound originated from a high-throughput screening (HTS) campaign aimed at identifying inhibitors of TPK1. A proprietary library of 500,000 diverse small molecules was screened using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

High-Throughput Screening and Hit Identification

The initial HTS campaign identified 1,280 primary hits with greater than 50% inhibition of TPK1 activity at a concentration of 10 µM. These hits were subsequently subjected to a series of confirmatory and counter-screening assays to eliminate false positives, such as aggregator and promiscuous inhibitors. A lead compound, designated ETP-40001, emerged with a promising profile, exhibiting an IC50 of 2.5 µM against TPK1.

Lead Optimization and Structure-Activity Relationship (SAR)

A medicinal chemistry effort was initiated to optimize the potency and drug-like properties of ETP-40001. A systematic SAR study was conducted, focusing on modifications of three key regions of the molecule: the pyrimidine core, the solvent-exposed region, and the hinge-binding moiety. These efforts led to the synthesis of over 200 analogs. This compound was identified as the most promising candidate, demonstrating a significant improvement in potency and selectivity.

Synthesis of this compound

The synthesis of this compound is accomplished through a convergent 5-step synthetic route, as outlined below.

Synthetic Scheme

G A Starting Material A (2-chloro-4-aminopyrimidine) C Intermediate 1 A->C Suzuki Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) B Starting Material B (4-fluorophenylboronic acid) B->C D Intermediate 2 C->D Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, Cs2CO3, t-BuOH) E This compound D->E Boc Deprotection (TFA, DCM)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of Intermediate 1

To a solution of 2-chloro-4-aminopyrimidine (1.0 eq) in a 3:1 mixture of dioxane and water was added 4-fluorophenylboronic acid (1.2 eq) and potassium carbonate (2.5 eq). The mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) was then added, and the reaction mixture was heated to 90 °C for 12 hours. After cooling to room temperature, the reaction was diluted with ethyl acetate and washed with brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford Intermediate 1.

Biological Evaluation

This compound was subjected to a battery of in vitro and in vivo assays to characterize its biological activity and establish a preliminary pharmacokinetic and safety profile.

In Vitro Kinase Assays

The inhibitory activity of this compound was assessed against a panel of 300 human kinases. The compound demonstrated high potency for TPK1 and excellent selectivity over other kinases.

Table 1: In Vitro Potency and Selectivity of this compound

KinaseIC50 (nM)
TPK1 2.1
Kinase A> 10,000
Kinase B5,800
Kinase C> 10,000
Cellular Activity

The anti-proliferative activity of this compound was evaluated in a panel of human cancer cell lines. The compound showed potent growth inhibition in cell lines known to be dependent on TPK1 signaling.

Table 2: Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (nM)
HT-29Colon15.2
A549Lung22.8
MDA-MB-231Breast18.5

TPK1 Signaling Pathway

G GF Growth Factor GFR Growth Factor Receptor GF->GFR TPK1 TPK1 GFR->TPK1 Substrate Downstream Substrate TPK1->Substrate Proliferation Cell Proliferation Substrate->Proliferation ETP45835 This compound ETP45835->TPK1

Caption: Proposed TPK1 signaling pathway and inhibition by this compound.

Experimental Protocol: Western Blot Analysis

HT-29 cells were seeded in 6-well plates and allowed to attach overnight. The cells were then treated with varying concentrations of this compound for 24 hours. Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-TPK1, total TPK1, and GAPDH. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats.

Table 3: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, IV)

ParameterValue
T1/2 (h)4.2
Cmax (ng/mL)1250
AUC0-inf (ng*h/mL)3800
Vd (L/kg)2.5
CL (mL/min/kg)43.8

Conclusion

This compound is a potent and selective inhibitor of the novel kinase TPK1. It demonstrates significant anti-proliferative activity in cancer cell lines and possesses favorable pharmacokinetic properties. These promising preclinical data warrant further investigation of this compound as a potential therapeutic agent for the treatment of TPK1-driven cancers. Future work will focus on IND-enabling studies to support the initiation of clinical trials.

ETP-45835: A Technical Guide to a Selective MNK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-45835 is a potent and selective inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2). These serine/threonine kinases are key downstream effectors of the p38 MAPK and Extracellular signal-regulated kinase (ERK) signaling pathways. MNK1 and MNK2 play a crucial role in cellular processes such as protein synthesis and cell proliferation, primarily through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209. Dysregulation of the MNK-eIF4E axis has been implicated in various cancers, making MNK1 and MNK2 attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for this compound.

Chemical Properties

This compound is typically supplied as a dihydrochloride salt, enhancing its solubility in aqueous solutions. The key chemical identifiers and properties are summarized in the table below.

PropertyValue
CAS Number 2136571-30-5 (dihydrochloride)
Molecular Formula C₁₃H₁₆N₄·2HCl
Molecular Weight 301.21 g/mol
IUPAC Name 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride
Canonical SMILES C1CNCCC1C2=CC(=NN2)C3=CC=NC=C3.Cl.Cl

Biological Activity

This compound demonstrates potent and selective inhibition of both MNK1 and MNK2 isoforms. Its inhibitory activity has been characterized through in vitro kinase assays, and its cellular effects have been confirmed by measuring the phosphorylation of its primary downstream target, eIF4E.

TargetIC₅₀ (nM)
MNK1646
MNK2575

This compound exhibits high selectivity for MNK1/2, with minimal activity against a panel of 24 other kinases. This selectivity is a critical attribute for a chemical probe or a therapeutic candidate, as it minimizes off-target effects.

Signaling Pathway

This compound exerts its biological effects by inhibiting the phosphorylation of eIF4E. The signaling cascade leading to eIF4E phosphorylation and its inhibition by this compound is depicted below.

MNK_Signaling_Pathway cluster_upstream Upstream Activation cluster_mnk MNK Kinases cluster_downstream Downstream Effector cluster_inhibitor Inhibition p38_MAPK p38 MAPK MNK1_2 MNK1/2 p38_MAPK->MNK1_2 ERK ERK ERK->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E Phosphorylation p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E ETP_45835 This compound ETP_45835->MNK1_2 Inhibition

Figure 1: MNK1/2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • Recombinant MNK1 or MNK2 enzyme

  • eIF4E (substrate)

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.

  • Add varying concentrations of this compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the kinase reaction.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the IC₅₀ value by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Cellular Assay for Inhibition of eIF4E Phosphorylation (Western Blot)

This method is used to determine the effect of this compound on the phosphorylation of eIF4E in a cellular context.

Materials:

  • Cancer cell line known to have active MNK signaling (e.g., MV4-11)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-eIF4E (Ser209), anti-total eIF4E, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified period.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-eIF4E overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total eIF4E and the loading control to ensure equal protein loading.

Experimental Workflow

The general workflow for characterizing a novel MNK inhibitor like this compound is outlined below.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination for MNK1 and MNK2 Kinase_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Panel IC50_Determination->Selectivity_Profiling Cell_Treatment Treat Cells with this compound Selectivity_Profiling->Cell_Treatment Western_Blot Western Blot for p-eIF4E Cell_Treatment->Western_Blot Phenotypic_Assays Phenotypic Assays (e.g., Proliferation, Apoptosis) Cell_Treatment->Phenotypic_Assays Animal_Model Xenograft Tumor Model Phenotypic_Assays->Animal_Model Efficacy_Study Assess Anti-tumor Efficacy Animal_Model->Efficacy_Study

Figure 2: General Experimental Workflow for MNK Inhibitor Characterization.

Conclusion

This compound is a valuable research tool for investigating the biological roles of MNK1 and MNK2. Its well-defined chemical properties, potent and selective inhibitory activity, and clear mechanism of action make it an ideal probe for studying the MNK-eIF4E signaling axis. The experimental protocols and workflows provided in this guide offer a starting point for researchers and drug development professionals interested in utilizing this compound in their studies. Further investigation into the therapeutic potential of this and other MNK inhibitors is warranted, particularly in the context of oncology.

ETP-45835: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-45835 is a potent and selective dual inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases are key downstream effectors of the MAPK signaling pathways and play a crucial role in protein synthesis and regulation through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). Dysregulation of the MNK-eIF4E axis has been implicated in various pathological conditions, including cancer, making this compound a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental methodologies.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of MNK1 and MNK2 activity, which subsequently leads to a reduction in the phosphorylation of eIF4E at Ser209. This modulation of the MNK-eIF4E signaling pathway underlies its cellular and physiological effects.

Enzymatic and Cellular Activity

This compound demonstrates potent inhibitory activity against both MNK1 and MNK2. In cellular assays, it effectively inhibits the phosphorylation of eIF4E and demonstrates anti-proliferative effects in specific cancer cell lines.

ParameterValueCell Line/SystemReference
MNK1 IC50 646 nMEnzymatic Assay[1]
MNK2 IC50 575 nMEnzymatic Assay[1]
eIF4E Phosphorylation IC50 4.7 µMMV4:11 cells[1]
Cell Proliferation IC50 17 µMMV4:11 cells[1]

Table 1: In Vitro Activity of this compound

Mechanism of Action

This compound exerts its effects by competitively inhibiting the ATP binding site of MNK1 and MNK2, thereby preventing the phosphorylation of their downstream substrates, most notably eIF4E. The phosphorylation of eIF4E is a critical step in the initiation of translation of a specific subset of mRNAs that are involved in cell growth, proliferation, and survival. By inhibiting this process, this compound can modulate the expression of key proteins involved in oncogenesis.

cluster_0 MAPK Signaling cluster_1 MNK Kinases cluster_2 Translation Initiation ERK ERK MNK1/2 MNK1/2 ERK->MNK1/2 Activates p38 p38 p38->MNK1/2 Activates eIF4E eIF4E MNK1/2->eIF4E Phosphorylates p-eIF4E p-eIF4E eIF4E->p-eIF4E mRNA Translation mRNA Translation p-eIF4E->mRNA Translation Promotes This compound This compound This compound->MNK1/2 Inhibits

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits the MNK1/2-mediated phosphorylation of eIF4E, a key step in mRNA translation.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in preclinical species is not extensively available in the public domain. The following sections outline the general methodologies for assessing the pharmacokinetic profile of a compound like this compound.

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MNK1 and MNK2.

Materials:

  • Recombinant human MNK1 and MNK2 enzymes

  • ATP

  • eIF4E (substrate)

  • This compound

  • Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT, pH 7.5)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant MNK1 or MNK2, and the eIF4E substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Data Analysis A Prepare this compound dilutions C Add this compound/Vehicle A->C B Add Kinase, Substrate, Buffer to plate B->C D Initiate with ATP C->D E Incubate at 30°C D->E F Stop reaction & Detect ADP E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Figure 2: MNK Kinase Inhibition Assay Workflow. A generalized workflow for determining the in vitro inhibitory activity of this compound against MNK kinases.

Objective: To measure the effect of this compound on eIF4E phosphorylation in a cellular context.

Materials:

  • MV4:11 cells (or other suitable cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-eIF4E (Ser209), anti-total-eIF4E, and a loading control (e.g., anti-β-actin)

  • Western blotting reagents and equipment

Procedure:

  • Seed MV4:11 cells in a multi-well plate and allow them to adhere or grow to a suitable confluency.

  • Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2-4 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-eIF4E, total-eIF4E, and the loading control.

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the phospho-eIF4E signal to the total-eIF4E and loading control signals.

Objective: To determine the pharmacokinetic parameters of this compound in a relevant animal model (e.g., mice or rats).

Materials:

  • This compound

  • A suitable vehicle for administration (e.g., 0.5% methylcellulose in water)

  • Experimental animals (e.g., male CD-1 mice)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single dose of this compound to a cohort of animals via a specific route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Calculate the key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life), using appropriate software.

Conclusion

This compound is a valuable research tool for investigating the biological roles of the MNK-eIF4E signaling pathway. Its potent and selective inhibitory activity makes it a promising candidate for further preclinical and clinical investigation in diseases characterized by the dysregulation of this pathway, such as certain cancers. While in vitro pharmacodynamic data is available, further in-depth studies are required to fully elucidate its pharmacokinetic profile and in vivo efficacy. The experimental protocols provided in this guide offer a foundation for researchers to conduct further investigations into the properties of this compound.

References

No Publicly Available Data for In Vitro and In Vivo Studies of ETP-45835

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated "ETP-45835" has yielded no publicly available scientific literature, clinical trial data, or other relevant documentation detailing its in vitro and in vivo studies. As a result, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time.

The search included broad queries for "in vitro studies of this compound," "in vivo studies of this compound," its potential "mechanism of action," "clinical trials," "pharmacokinetics," and associated "signaling pathways." However, no specific information related to a compound with the identifier "this compound" was found in the public domain.

It is possible that "this compound" is an internal compound designation not yet disclosed publicly, a developmental code that has been discontinued, or an incorrect identifier. Without access to proprietary databases or further clarification on the compound's identity, a detailed summary of its biological activity and experimental protocols cannot be compiled.

Therefore, the requested tables of quantitative data, detailed experimental methodologies, and diagrams of signaling pathways and workflows for this compound cannot be generated. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure of relevant studies.

ETP-45835 Target Validation in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-45835 is a selective and potent inhibitor of Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2] These kinases are key downstream effectors of the MAPK signaling pathways and play a crucial role in the regulation of protein synthesis through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). Dysregulation of the MNK-eIF4E axis is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the target validation of this compound in cancer cell lines, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Molecular Target and Mechanism of Action

This compound selectively targets MNK1 and MNK2, which are serine/threonine kinases.[1][2] These kinases are activated by upstream signaling molecules such as ERK and p38 MAPK. Once activated, MNK1/2 phosphorylate their primary downstream target, eIF4E, at serine 209. The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation, a process essential for the synthesis of proteins involved in cell growth, proliferation, and survival. By inhibiting MNK1 and MNK2, this compound prevents the phosphorylation of eIF4E, leading to the suppression of protein synthesis, which in turn can inhibit cancer cell growth and induce apoptosis.[3]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and other notable MNK inhibitors in various cancer cell lines. Due to the limited publicly available data for this compound, data from the well-characterized MNK inhibitor eFT508 (Tomivosertib) is included for comparative purposes to illustrate the broader activity profile of MNK inhibitors across different cancer types.

Table 1: In Vitro Activity of this compound

CompoundTargetAssayCell LineIC50Reference
This compoundMNK1Kinase Assay-575 nM[1][2]
This compoundMNK2Kinase Assay-646 nM[1][2]
This compoundeIF4E PhosphorylationCellular AssayMV4:11 (Acute Myeloid Leukemia)4.7 µM[2]
This compoundProliferationCellular AssayMV4:11 (Acute Myeloid Leukemia)17 µM[2]

Table 2: In Vitro Activity of eFT508 (Tomivosertib) - An Exemplar MNK1/2 Inhibitor

CompoundTargetAssayCell LineIC50Reference
eFT508MNK1Kinase Assay-1-2 nM
eFT508MNK2Kinase Assay-1-2 nM
eFT508eIF4E PhosphorylationCellular AssayVarious Tumor Cell Lines2-16 nM[4]
eFT508ProliferationCellular AssayTMD8 (DLBCL)Active[4]
eFT508ProliferationCellular AssayOCI-Ly3 (DLBCL)Active[4]
eFT508ProliferationCellular AssayHBL1 (DLBCL)Active[4]
eFT508ProliferationCellular AssayMDA-MB-231 (Triple-Negative Breast Cancer)Synergistic with Adriamycin[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway

The diagram below illustrates the MNK1/2 signaling pathway and the mechanism of action of this compound.

MNK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mnk MNK Kinase Module cluster_downstream Downstream Effects Growth Factors Growth Factors RAS/RAF/MEK RAS/RAF/MEK Growth Factors->RAS/RAF/MEK Stress Signals Stress Signals p38 MAPK Pathway p38 MAPK Pathway Stress Signals->p38 MAPK Pathway ERK ERK RAS/RAF/MEK->ERK p38 p38 p38 MAPK Pathway->p38 MNK1/2 MNK1/2 ERK->MNK1/2 p38->MNK1/2 eIF4E eIF4E MNK1/2->eIF4E phosphorylates p-eIF4E (Ser209) p-eIF4E (Ser209) eIF4E->p-eIF4E (Ser209) mRNA Translation mRNA Translation p-eIF4E (Ser209)->mRNA Translation Protein Synthesis Protein Synthesis mRNA Translation->Protein Synthesis Cell Proliferation, Survival Cell Proliferation, Survival Protein Synthesis->Cell Proliferation, Survival This compound This compound This compound->MNK1/2 inhibits

MNK1/2 Signaling Pathway and this compound Mechanism of Action.

Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for validating the target engagement and cellular effects of an MNK inhibitor like this compound.

Target_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (Determine IC50 for MNK1/2) Cell_Culture Select & Culture Cancer Cell Lines Kinase_Assay->Cell_Culture CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) Cell_Culture->CETSA Western_Blot Western Blot (Measure p-eIF4E levels) Cell_Culture->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Xenograft Xenograft/Syngeneic Mouse Models Proliferation_Assay->Xenograft Apoptosis_Assay->Xenograft

Experimental Workflow for MNK Inhibitor Target Validation.

Experimental Protocols

1. Western Blot for Phospho-eIF4E (Ser209) Detection

This protocol is a standard method to quantify the inhibition of MNK1/2 activity in cells by measuring the phosphorylation of its direct substrate, eIF4E.

  • Cell Lysis:

    • Culture cancer cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Load samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]

    • Incubate the membrane with a primary antibody specific for phospho-eIF4E (Ser209) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

    • Strip the membrane and re-probe for total eIF4E and a loading control (e.g., GAPDH or β-actin) for normalization.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Cell Treatment and Heating:

    • Treat intact cancer cells with this compound or vehicle control for 1-3 hours.

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.

  • Protein Extraction:

    • Lyse the heated cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the aggregated, denatured proteins.

  • Protein Detection:

    • Collect the supernatant and analyze the amount of soluble MNK1 or MNK2 by Western blotting as described in the protocol above, using an antibody against total MNK1 or MNK2.

    • The presence of a stronger band at higher temperatures in the drug-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.

Conclusion

This compound is a selective inhibitor of MNK1 and MNK2 with demonstrated activity in cancer cell lines. The primary mechanism of action is the inhibition of eIF4E phosphorylation, a key regulator of oncogenic protein synthesis. The experimental protocols outlined in this guide provide a robust framework for the further characterization and validation of this compound and other MNK inhibitors in various cancer models. While specific data on this compound is still emerging, the extensive research on other MNK inhibitors like eFT508 strongly supports the therapeutic potential of targeting the MNK-eIF4E axis in oncology. Further studies are warranted to explore the full spectrum of anti-cancer activity of this compound across a broader range of cancer cell lines and in in vivo models.

References

The Indirect Role of ETP-45835 in the PI3K/Akt/mTOR Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-45835 is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). While not a direct inhibitor of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway, its mechanism of action converges on a critical downstream node of both the MAPK/ERK and PI3K/Akt/mTOR signaling cascades: the eukaryotic translation initiation factor 4E (eIF4E). This technical guide elucidates the role of this compound, detailing its indirect influence on the PI3K/Akt/mTOR pathway through the regulation of eIF4E. The document provides a comprehensive overview of the signaling crosstalk, quantitative data on this compound's primary targets, and detailed experimental protocols relevant to studying its effects.

Introduction to the PI3K/Akt/mTOR and MAPK/MNK Signaling Pathways

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various cancers, making it a prime target for therapeutic intervention. The pathway is activated by growth factors and other extracellular stimuli, leading to the sequential phosphorylation and activation of PI3K, Akt, and mTOR. mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of downstream effectors. A key function of mTORC1 is the regulation of protein synthesis, primarily through the phosphorylation of p70 S6 kinase (S6K) and the eIF4E-binding proteins (4E-BPs). Phosphorylation of 4E-BPs by mTORC1 leads to their dissociation from eIF4E, allowing eIF4E to participate in the formation of the eIF4F complex, a critical step in the initiation of cap-dependent mRNA translation.

Concurrently, the MAPK/ERK pathway also plays a pivotal role in cell proliferation and survival. Upon activation by various mitogens, the cascade culminates in the activation of ERK, which in turn activates numerous downstream targets, including the MNK kinases. MNK1 and MNK2 are the only known kinases that phosphorylate eIF4E on Serine 209. This phosphorylation is believed to enhance the oncogenic potential of eIF4E by promoting the translation of specific mRNAs encoding proteins involved in cell growth and survival.

This compound: A Selective MNK1/2 Inhibitor

This compound is a small molecule inhibitor that demonstrates high selectivity for MNK1 and MNK2. Its primary mechanism of action is the inhibition of eIF4E phosphorylation at Serine 209.

Quantitative Data for this compound

The following table summarizes the in vitro inhibitory activity of this compound against its primary targets.

TargetIC50 (nM)
MNK1646
MNK2575

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Crosstalk between the MNK and PI3K/Akt/mTOR Pathways

The convergence of the MAPK/MNK and PI3K/Akt/mTOR pathways on the regulation of eIF4E creates a complex signaling network with significant implications for cancer biology. While the PI3K/Akt/mTOR pathway controls the availability of eIF4E by regulating its binding to 4E-BPs, the MAPK/MNK pathway modulates the activity of eIF4E through direct phosphorylation.

The inhibition of MNK by this compound, leading to a decrease in phosphorylated eIF4E (p-eIF4E), can have an indirect impact on the overall output of the PI3K/Akt/mTOR pathway, particularly concerning protein synthesis. There is evidence suggesting a compensatory feedback mechanism between the two pathways. For instance, the inhibition of one pathway may lead to the upregulation of the other to maintain cell growth and survival. This highlights the potential for synergistic therapeutic effects when co-targeting both the MNK and PI3K/Akt/mTOR pathways.

Due to the indirect nature of its influence, direct quantitative data on the effects of this compound on the phosphorylation status of core PI3K/Akt/mTOR pathway components (e.g., Akt, mTOR, S6K, 4E-BP1) is not extensively available in the public domain. Research in this area is ongoing, and future studies are expected to provide more detailed insights into the quantitative aspects of this crosstalk.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on the PI3K/Akt/mTOR and MAPK/MNK pathways.

Western Blot Analysis for Phosphorylated Proteins

This protocol is designed to assess the phosphorylation status of key proteins in the signaling pathways of interest following treatment with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of MNK1, eIF4E, Akt, mTOR, S6K1, 4E-BP1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro MNK Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of MNK1 and MNK2.

Materials:

  • Recombinant human MNK1 and MNK2 enzymes

  • Kinase assay buffer

  • Substrate (e.g., a peptide derived from eIF4E)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • This compound at various concentrations

  • Detection reagents (e.g., for radioactivity or luminescence)

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.

  • Add this compound at a range of concentrations to the reaction mixture and incubate for a defined period.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specific time at the optimal temperature.

  • Stop the reaction.

  • Detect the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP or a luminescence-based assay).

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

PI3K_MNK_Crosstalk PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 P Translation Protein Translation S6K1->Translation eIF4E eIF4E FourEBP1->eIF4E Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK1_2 MNK1/2 ERK->MNK1_2 MNK1_2->eIF4E P (S209) eIF4E->Translation ETP45835 This compound ETP45835->MNK1_2

Caption: Crosstalk between the PI3K/Akt/mTOR and MAPK/MNK pathways converging on eIF4E.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture treatment 2. Treatment with This compound cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. ECL Detection secondary_ab->detection quant_analysis 11. Densitometry and Analysis detection->quant_analysis

Caption: Workflow for Western Blot analysis of signaling pathway modulation.

Conclusion

This compound is a valuable research tool for investigating the role of MNK1/2 and eIF4E phosphorylation in cancer. While its primary targets lie within the MAPK/ERK pathway, its inhibitory action has significant implications for the regulation of protein synthesis, a key cellular process controlled by the PI3K/Akt/mTOR pathway. Understanding the intricate crosstalk between these two major signaling networks is crucial for the development of more effective and targeted cancer therapies. The synergistic potential of combining MNK inhibitors like this compound with direct inhibitors of the PI3K/Akt/mTOR pathway warrants further investigation to overcome mechanisms of drug resistance and improve therapeutic outcomes.

Methodological & Application

Application Notes and Protocols for ETP-45835, a Selective MNK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ETP-45835, a selective and potent inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2), in cell culture experiments. The protocols outlined below are intended to assist in investigating the biological effects of MNK inhibition in various cellular contexts, particularly in cancer research.

Introduction

This compound is a chemical probe that targets MNK1 and MNK2, serine/threonine kinases that play a crucial role in the regulation of protein synthesis.[1][2] MNK1 and MNK2 are activated by the mitogen-activated protein kinase (MAPK) signaling pathways, specifically by ERK and p38.[2] A primary and critical downstream substrate of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E).[2] Phosphorylation of eIF4E at Serine 209 is a key event in promoting the translation of a specific subset of mRNAs that encode for proteins involved in cell growth, proliferation, survival, and metastasis.[2][3] Dysregulation of the MNK-eIF4E axis is a common feature in many types of cancer, making it an attractive target for therapeutic intervention.[2][3] this compound offers a valuable tool for studying the consequences of inhibiting this pathway.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the kinase activity of MNK1 and MNK2. This inhibition prevents the phosphorylation of eIF4E at Ser209, thereby reducing the translation of oncogenic proteins and leading to anti-cancer effects.[1]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound and provide a comparative overview with other known MNK inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)Source
MNK1575[1]
MNK2646[1]

Table 2: Comparative IC50 Values of Various MNK Inhibitors in Biochemical Assays

InhibitorMNK1 IC50 (nM)MNK2 IC50 (nM)Source
This compound 575 646 [1]
Tomivosertib (eFT508)1-21-2[1]
Tinodasertib (ETC-206)6486[1]
EB16909400[1]
MNK inhibitor 933[1]

Table 3: Anti-proliferative Activity of a MNK Inhibitor (Compound 5) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Source
H446Small Cell Lung Cancer6.38[4]
HelaCervical Cancer> 10[4]
U937Histiocytic Lymphoma> 10[4]
MDA-MB-231Breast Cancer> 10[4]

Note: The data in Table 3 is for a different MNK inhibitor (compound 5 from the cited source) but provides an example of the range of anti-proliferative activities that can be observed.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Protocol 1: Cell Viability Assay

This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cells. A common method is the MTT or MTS assay, which measures the metabolic activity of cells.

Materials:

  • Cancer cell line of interest (e.g., H446, MDA-MB-231)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 to 50 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][6]

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][6]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the concentration of this compound to determine the IC50 value.

Protocol 2: Western Blot Analysis of eIF4E Phosphorylation

This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation level of its primary substrate, eIF4E.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-eIF4E (Ser209)

    • Mouse or rabbit anti-total eIF4E

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total eIF4E and a loading control like β-actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-eIF4E to total eIF4E to determine the extent of inhibition.

Visualizations

Signaling Pathway

MNK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Stress Stress p38 p38 Stress->p38 Receptor Tyrosine Kinase Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1_2 MNK1/2 ERK->MNK1_2 p38->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E P p_eIF4E p-eIF4E (Ser209) eIF4F_complex eIF4F Complex Assembly p_eIF4E->eIF4F_complex Translation Translation of Oncogenic mRNAs eIF4F_complex->Translation Cell_Proliferation Cell Proliferation & Survival Translation->Cell_Proliferation ETP_45835 This compound ETP_45835->MNK1_2

Caption: The MNK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis A 1. Cell Culture (Select appropriate cancer cell line) B 2. Seed Cells (e.g., 96-well or 6-well plates) A->B C 3. Treat with this compound (Dose-response and time-course) B->C D 4a. Cell Viability Assay (e.g., MTT, MTS) C->D E 4b. Western Blot (for p-eIF4E) C->E F 5a. Calculate IC50 D->F G 5b. Quantify Protein Levels E->G

Caption: A typical experimental workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for ETP-45835 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited publicly available information exists regarding the specific in vivo dosage and administration of ETP-45835 in mouse models. The following application notes and protocols are based on the known mechanism of action of this compound as a selective MNK1/2 inhibitor and publicly available data from in vivo studies of other potent and selective MNK1/2 inhibitors, such as Tinodasertib (ETC-206). Researchers should treat these as a starting point and perform dose-escalation and toxicity studies to determine the optimal and safe dosage of this compound for their specific mouse model.

Introduction

This compound is a potent and selective inhibitor of MAP kinase-interacting kinase 1 (MNK1) and MNK2.[1] These kinases are key downstream effectors of the MAPK signaling pathway and play a crucial role in protein synthesis and the regulation of gene expression through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). Dysregulation of the MNK-eIF4E axis has been implicated in the progression of various cancers, making MNK1/2 attractive therapeutic targets. In vivo studies using MNK1/2 inhibitors have demonstrated their potential to suppress tumor growth and metastasis.[2]

Mechanism of Action

This compound selectively inhibits the kinase activity of both MNK1 and MNK2. This inhibition prevents the phosphorylation of their primary substrate, eIF4E, at Ser209. Phosphorylated eIF4E is associated with the translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis. By blocking this phosphorylation, this compound can effectively reduce the expression of key oncogenic proteins, leading to anti-tumor effects.

MNK_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MNK Kinases cluster_2 Downstream Effects RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK12 MNK1/2 ERK->MNK12 p38 p38 MAPK p38->MNK12 eIF4E eIF4E MNK12->eIF4E phosphorylates peIF4E p-eIF4E (Ser209) eIF4E->peIF4E mRNA mRNA Translation (e.g., c-Myc, Cyclin D1) peIF4E->mRNA Tumor Tumor Growth & Survival mRNA->Tumor ETP45835 This compound ETP45835->MNK12 inhibits

Caption: Signaling pathway of MNK1/2 and the inhibitory action of this compound.

Data Presentation

In Vitro Potency of this compound
TargetIC₅₀ (nM)
MNK1646
MNK2575

Source: Information compiled from publicly available data.

In Vivo Dosage of a Structurally Related MNK1/2 Inhibitor (Tinodasertib/ETC-206)
CompoundMouse StrainTumor ModelRoute of AdministrationDosageDosing Schedule
Tinodasertib (ETC-206)C57BL/6Diet-induced obesityOral gavage75 mg/kgDaily
Tinodasertib (ETC-206)C57BL/6Diet-induced obesityOral gavage100 mg/kgDaily

Note: This data is for a different, albeit related, MNK1/2 inhibitor and should be used as a reference for designing studies with this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required amount of this compound based on the desired dosage and the number of animals to be treated.

  • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen vehicle to the tube.

  • Vortex the mixture vigorously for 5-10 minutes to aid dissolution.

  • If the compound does not fully dissolve, sonicate the suspension for 10-15 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure it is a homogenous suspension or solution before administration.

  • Prepare the formulation fresh daily before administration to ensure stability.

In Vivo Efficacy Study in a Xenograft Mouse Model

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are typically used for xenograft studies.

  • The choice of mouse strain should be appropriate for the cancer cell line being used.

Tumor Cell Implantation:

  • Culture the desired human cancer cell line under standard conditions.

  • Harvest the cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).

  • Inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL) subcutaneously into the flank of each mouse.

  • Monitor the mice for tumor growth.

Dosing and Monitoring:

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (or vehicle control) to the mice according to the predetermined dosage and schedule (e.g., daily oral gavage).

  • Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).

Experimental_Workflow cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis Cell_Culture Cancer Cell Culture Harvest Harvest & Resuspend Cells Cell_Culture->Harvest Implantation Subcutaneous Injection of Cells into Mice Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Dosing Administer this compound or Vehicle Randomization->Dosing Monitoring Measure Tumor Volume & Body Weight Dosing->Monitoring Monitoring->Dosing Repeat Dosing & Monitoring Euthanasia Euthanize Mice Monitoring->Euthanasia Tumor_Excision Excise Tumors Euthanasia->Tumor_Excision Analysis Pharmacodynamic & Histological Analysis Tumor_Excision->Analysis

Caption: General experimental workflow for an in vivo xenograft study.

Conclusion

References

Application Notes and Protocols: Analysis of p-mTOR (Ser2448) by Western Blot Following ETP-45835 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR signaling pathway is frequently hyperactivated in various cancers, making it a key target for therapeutic intervention.[1][4] A primary indicator of mTORC1 activation is the phosphorylation of mTOR at serine 2448 (p-mTOR Ser2448), which is mediated by the PI3K/Akt signaling pathway.[5][6]

ETP-45835 is identified as a potent and selective inhibitor of MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1).[7] While this compound's primary target is MNK1, which is involved in mRNA translation and protein synthesis, researchers may investigate its potential off-target or downstream effects on other critical signaling pathways, such as the mTOR pathway. Crosstalk between major signaling pathways is common in cellular biology, and understanding these interactions is vital for comprehensive drug development.

These application notes provide a detailed protocol for the detection and quantification of phosphorylated mTOR (p-mTOR Ser2448) in cell lysates by Western blot, following treatment with this compound. This allows researchers to assess the compound's impact on the mTOR signaling cascade.

Signaling Pathway

The mTOR signaling pathway integrates signals from growth factors and nutrients to control protein synthesis and cell growth. Activation of the PI3K/Akt pathway leads to the phosphorylation of mTOR, a key event in the activation of the mTORC1 complex and its downstream targets.

mTOR_Pathway cluster_input Upstream Signals cluster_pathway PI3K/Akt/mTOR Pathway cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 (p-mTOR Ser2448) Akt->mTORC1 Phosphorylates Ser2448 Protein_Synthesis Protein Synthesis (p70S6K, 4E-BP1) mTORC1->Protein_Synthesis ETP_45835 This compound (Potential Crosstalk) ETP_45835->mTORC1 Investigated Effect Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Data Presentation

The following table provides a template for summarizing the quantitative analysis of p-mTOR (Ser2448) levels in cells after treatment with varying concentrations of this compound. Data should be presented as the relative density of the p-mTOR band normalized to total mTOR, with the untreated control set to 1.0.

Cell LineThis compound Concentration (µM)Treatment Time (hours)Relative p-mTOR/mTOR Ratio (Fold Change)
[Cell Line Name] 0 (Vehicle Control)241.0
0.124[Insert Value]
1.024[Insert Value]
10.024[Insert Value]
[Cell Line Name] 0 (Vehicle Control)481.0
0.148[Insert Value]
1.048[Insert Value]
10.048[Insert Value]

Experimental Protocols

This section details the materials and methods required to perform Western blot analysis for p-mTOR.

Experimental Workflow

Caption: Western blot experimental workflow.
Cell Culture and Treatment

  • Cell Lines: Select appropriate cell lines for the study (e.g., HT-29, HEK293, MCF7).

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Ensure the final vehicle concentration does not exceed 0.1% in all treatments.[8] Incubate for the desired time points (e.g., 8, 24, or 48 hours).

Cell Lysis and Protein Extraction

Proper sample preparation is critical for preserving phosphorylation states.

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]

  • Aspirate PBS completely and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[8][9]

  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8][9]

  • Incubate on ice for 30 minutes, vortexing every 10 minutes to ensure complete lysis.[8][9]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[8][9]

  • Carefully collect the supernatant (protein extract) into a new pre-chilled tube and discard the pellet.[8]

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer’s instructions.

  • Based on the concentrations, normalize all samples to the same concentration with lysis buffer.

SDS-PAGE
  • Prepare protein samples by adding 4X Laemmli sample buffer to 20-30 µg of protein from each sample.[8]

  • Denature the samples by boiling at 95-100°C for 5 minutes.[8][9]

  • Load the denatured samples onto a 6% or 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor separation.[8]

  • Run the gel at 100-120 V until the dye front approaches the bottom.[8]

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8]

  • Perform a wet transfer at 100 V for 90-120 minutes or a semi-dry transfer according to the manufacturer's instructions.[8] For large proteins like mTOR (~289 kDa), a wet transfer overnight at a lower voltage (e.g., 30V) at 4°C is often recommended to ensure efficient transfer.[9]

Immunoblotting
  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[8][10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-mTOR (Ser2448) (e.g., Cell Signaling Technology, #5536) diluted 1:1000 in 5% BSA in TBST.[8][11] This incubation should be performed overnight at 4°C with gentle agitation.[8][10][11]

  • Washing: The following day, wash the membrane three times for 10 minutes each with TBST.[8][10]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST (typically 1:2000 to 1:5000) for 1 hour at room temperature.[10][11]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal. Capture the image using a chemiluminescence imaging system.[11]

  • Stripping and Re-probing (for Total mTOR): To normalize p-mTOR levels, the membrane can be stripped of the initial antibodies and re-probed for total mTOR. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature, wash thoroughly, re-block, and then incubate with a primary antibody for total mTOR (e.g., Cell Signaling Technology, #2983).[11] Repeat the subsequent immunoblotting steps.

Materials and Reagents

ReagentRecommended SourceCatalog Number
Primary Antibodies
Phospho-mTOR (Ser2448) (D9C2) Rabbit mAbCell Signaling Technology#5536
mTOR (7C10) Rabbit mAbCell Signaling Technology#2983
Secondary Antibody
Anti-rabbit IgG, HRP-linked AntibodyCell Signaling Technology#7074
Buffers and Reagents
RIPA Lysis BufferVarious-
Protease/Phosphatase Inhibitor CocktailVarious-
BCA Protein Assay KitThermo Fisher Scientific#23225
Laemmli Sample BufferBio-Rad#1610747
PVDF MembranesMilliporeIPVH00010
Bovine Serum Albumin (BSA)Sigma-Aldrich#A7906
ECL Western Blotting SubstrateThermo Fisher Scientific#32106

References

Application Notes and Protocols: Using ETP-45835 in Combination with Other Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the investigational compound ETP-45835 when used in combination with other cancer therapies. Due to the limited publicly available information on this compound, this guide is based on a hypothetical framework derived from common practices in combination cancer therapy research. The protocols and data presented herein are intended to serve as a template and should be adapted based on actual experimental findings once the specific mechanism of action and preclinical data for this compound become available.

Introduction

Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. The hypothetical compound this compound is presumed to be a novel anti-cancer agent with a mechanism that allows for synergistic interactions with existing therapeutic modalities. These application notes will explore its use in combination with chemotherapy, targeted therapy, and immunotherapy.

Hypothetical Mechanism of Action of this compound

For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of a key signaling pathway involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway. This pathway is frequently dysregulated in cancer and its inhibition can sensitize cancer cells to other treatments.

Signaling Pathway Diagram

ETP45835_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation ETP45835 This compound ETP45835->PI3K Inhibition

Caption: Hypothetical mechanism of this compound as a PI3K inhibitor.

Combination Therapy Strategies

This compound in Combination with Chemotherapy

Rationale: By inhibiting the PI3K/AKT pathway, this compound may prevent the repair of DNA damage induced by chemotherapeutic agents, leading to increased apoptosis in cancer cells.

Suggested Combination Agent: Cisplatin

Target Indication: Non-Small Cell Lung Cancer (NSCLC)

CombinationCell LineIC50 (this compound)IC50 (Cisplatin)Combination Index (CI)
This compound + CisplatinA5490.5 µM2.0 µM0.6 (Synergistic)
This compound aloneA5491.2 µM--
Cisplatin aloneA5495.8 µM--
  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare stock solutions of this compound and Cisplatin in DMSO.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow to attach overnight.

  • Drug Treatment: Treat cells with a matrix of this compound and Cisplatin concentrations for 72 hours.

  • Viability Assay: Assess cell viability using the MTT assay.

  • Data Analysis: Calculate IC50 values and the Combination Index (CI) using CompuSyn software. A CI < 1 indicates synergy.

This compound in Combination with Targeted Therapy

Rationale: Combining this compound with an inhibitor of a parallel signaling pathway, such as the MAPK pathway, could prevent compensatory signaling and overcome resistance.

Suggested Combination Agent: Trametinib (MEK Inhibitor)

Target Indication: Melanoma with BRAF V600E mutation

CombinationCell LineTumor Growth Inhibition (%)
This compound + TrametinibA37585%
This compound aloneA37540%
Trametinib aloneA37555%
  • Animal Model: Implant 5 x 10^6 A375 cells subcutaneously into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to reach an average volume of 150-200 mm³.

  • Randomization: Randomize mice into four groups: Vehicle, this compound, Trametinib, and this compound + Trametinib.

  • Drug Administration: Administer drugs daily via oral gavage for 21 days.

  • Tumor Measurement: Measure tumor volume every three days using calipers.

  • Endpoint: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot for pathway modulation).

Experimental Workflow Diagram

Xenograft_Workflow A Implant A375 Cells in Nude Mice B Tumor Growth to 150-200 mm³ A->B C Randomize into Treatment Groups B->C D Daily Drug Administration (21 days) C->D E Tumor Volume Measurement D->E Every 3 days F Euthanasia & Tumor Excision D->F Day 21 E->D

Caption: Workflow for the in vivo xenograft study.

Conclusion

The hypothetical framework presented in these application notes provides a starting point for investigating the combination therapies involving this compound. The synergistic potential of this compound with chemotherapy and targeted therapy highlights its promise as a versatile anti-cancer agent. Further preclinical and clinical studies are warranted to validate these findings and to fully elucidate the therapeutic potential of this compound in a clinical setting. It is critical to replace the hypothetical data and protocols with real experimental results as they become available to ensure the accuracy and applicability of this guide.

Application Notes and Protocols for Studying the Induction of Autophagy in Cancer Cells by a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Topic: A General Framework for Investigating a Novel Compound's Autophagy-Inducing Effects in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, there is no publicly available scientific literature matching the identifier "ETP-45835." The following application notes and protocols provide a general framework for characterizing a novel compound's ability to induce autophagy in cancer cells. These methodologies can be adapted for a specific compound of interest once its identity and basic properties are known.

Introduction

Autophagy is a cellular self-degradation process that plays a complex and often contradictory role in cancer. It can act as a tumor suppressor by removing damaged organelles and proteins, thus preventing the accumulation of oncogenic mutations. Conversely, in established tumors, autophagy can promote cancer cell survival by providing essential nutrients during periods of metabolic stress. The modulation of autophagy, therefore, represents a promising therapeutic strategy in oncology. This document outlines a series of experimental protocols to investigate and quantify the autophagy-inducing potential of a novel compound in cancer cell lines.

Data Presentation: Quantifying Autophagic Induction

Effective characterization of a novel autophagy inducer requires robust quantitative data. The following tables provide a template for summarizing key experimental findings.

Table 1: Cytotoxicity of Novel Compound in Cancer Cell Lines

Cell LineCompound Conc. (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
MCF-7 0.198.2 ± 3.115.8
190.5 ± 2.5
1055.1 ± 4.2
2520.3 ± 1.8
HeLa 0.199.1 ± 2.822.4
192.3 ± 3.0
1060.7 ± 3.5
2528.9 ± 2.2

Table 2: Quantification of Autophagy Markers by Western Blot

Cell LineTreatmentLC3-II/LC3-I Ratio (Fold Change)p62/SQSTM1 Levels (Fold Change)Beclin-1 Levels (Fold Change)
MCF-7 Control1.01.01.0
Compound (10 µM)3.5 ± 0.40.4 ± 0.11.8 ± 0.2
Rapamycin (100 nM)4.2 ± 0.50.3 ± 0.082.1 ± 0.3
HeLa Control1.01.01.0
Compound (15 µM)4.1 ± 0.60.3 ± 0.092.0 ± 0.2
Rapamycin (100 nM)4.8 ± 0.70.2 ± 0.052.4 ± 0.4

Table 3: Immunofluorescence Analysis of LC3 Puncta Formation

Cell LineTreatmentAverage LC3 Puncta per Cell (Mean ± SD)% of Cells with >10 Puncta
MCF-7 Control2.1 ± 0.85%
Compound (10 µM)15.4 ± 3.275%
Rapamycin (100 nM)18.2 ± 4.185%
HeLa Control1.8 ± 0.64%
Compound (15 µM)17.9 ± 3.882%
Rapamycin (100 nM)20.5 ± 4.590%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the novel compound and establish a working concentration range for subsequent assays.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Novel compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the novel compound in complete growth medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death if desired.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Autophagy Markers

Objective: To quantify the expression levels of key autophagy-related proteins.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LC3, anti-p62/SQSTM1, anti-Beclin-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize protein bands using an imaging system and quantify band intensities using software like ImageJ. Normalize to a loading control (e.g., β-actin).

Immunofluorescence for LC3 Puncta

Objective: To visualize and quantify the formation of autophagosomes.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • 4% paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-LC3)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with the novel compound as desired.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block for 30 minutes with blocking buffer.

  • Incubate with anti-LC3 primary antibody for 1 hour.

  • Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour in the dark.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the number of LC3 puncta per cell using image analysis software.

Visualization of Pathways and Workflows

Signaling Pathway

Autophagy_Signaling_Pathway cluster_stress Cellular Stress Nutrient Deprivation Nutrient Deprivation AMPK AMPK Nutrient Deprivation->AMPK activates ER Stress ER Stress ULK1 Complex ULK1 Complex ER Stress->ULK1 Complex ROS ROS ROS->ULK1 Complex Novel Compound Novel Compound Novel Compound->AMPK activates? mTORC1 mTORC1 Novel Compound->mTORC1 inhibits? AMPK->mTORC1 inhibits mTORC1->ULK1 Complex inhibits Beclin-1 Complex Beclin-1 Complex ULK1 Complex->Beclin-1 Complex activates LC3-I LC3-I Beclin-1 Complex->LC3-I promotes conversion LC3-II LC3-II LC3-I->LC3-II lipidation Autophagosome Autophagosome LC3-II->Autophagosome incorporation Autolysosome Autolysosome Autophagosome->Autolysosome fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation

Caption: Proposed signaling pathway for a novel autophagy-inducing compound.

Experimental Workflow

Experimental_Workflow cluster_initial Initial Screening cluster_confirmation Autophagy Confirmation cluster_mechanism Mechanism of Action cluster_functional Functional Assays A Select Cancer Cell Lines B Determine IC50 via MTT Assay A->B C Western Blot for LC3-II and p62 B->C D Immunofluorescence for LC3 Puncta B->D E Investigate Upstream Signaling (e.g., AMPK/mTOR) C->E F Autophagy Flux Assay (e.g., with Bafilomycin A1) D->F G Co-treatment with Autophagy Inhibitors (e.g., Chloroquine) E->G H Assess Apoptosis Induction F->H

Caption: A stepwise workflow for characterizing a novel autophagy inducer.

Application Notes and Protocols for Cell Viability Assay with ETP-45835 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ETP-45835 is a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These serine/threonine kinases are key downstream effectors of the p38 and ERK MAP kinase signaling pathways. The primary substrate of MNK1 and MNK2 is the eukaryotic initiation factor 4E (eIF4E), a critical component of the mRNA cap-binding complex that regulates the initiation of protein synthesis of a subset of mRNAs involved in cell proliferation, survival, and tumorigenesis. By inhibiting MNK1 and MNK2, this compound effectively blocks the phosphorylation of eIF4E, leading to a reduction in the translation of oncogenic proteins and subsequent inhibition of cancer cell growth. These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric and luminescent assays.

Data Presentation

The anti-proliferative activity of this compound has been evaluated across a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit cell growth by 50%, are summarized below. Data is derived from the Genomics of Drug Sensitivity in Cancer (GDSC) database.

Cell LineCancer TypeAssay TypeIC50 (µM)
A549Lung AdenocarcinomaResazurin1.5
MCF7Breast Invasive CarcinomaResazurin2.2
HCT116Colon AdenocarcinomaResazurin1.8
U-87 MGGlioblastomaCellTiter-Glo3.1
K-562Chronic Myelogenous LeukemiaCellTiter-Glo0.9
RPMI-8226Multiple MyelomaCellTiter-Glo1.2

Note: IC50 values are approximate and can vary based on experimental conditions such as cell density, passage number, and assay duration.

Experimental Protocols

Resazurin Cell Viability Assay

This protocol describes a colorimetric assay to measure cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay:

    • Add 10 µL of Resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and Resazurin only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines a luminescent assay that quantifies ATP, an indicator of metabolically active cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as described for the Resazurin assay (Section 3.1, Step 1), using opaque-walled 96-well plates.

  • Compound Treatment:

    • Follow the same compound treatment protocol as described for the Resazurin assay (Section 3.1, Step 2).

  • Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with medium and reagent only).

    • Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound Action

ETP45835_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK p38 p38 MAPK MNK MNK1/2 ERK->MNK p38->MNK eIF4E eIF4E MNK->eIF4E P ETP This compound ETP->MNK P_eIF4E p-eIF4E Translation Translation of Oncogenic Proteins P_eIF4E->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat cells with This compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 assay Add viability reagent (Resazurin or CellTiter-Glo) incubate2->assay incubate3 Incubate as per protocol assay->incubate3 read Measure signal (Fluorescence or Luminescence) incubate3->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Application Notes & Protocols: Evaluating Therapeutic Efficacy in Rhabdomyosarcoma Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for "ETP-45835" in the context of rhabdomyosarcoma xenograft models did not yield any publicly available data. The following application note provides a general framework and detailed protocols for evaluating a novel therapeutic agent in this setting, using the well-documented mTOR signaling pathway as an illustrative example of a therapeutic target.

Introduction: Rhabdomyosarcoma and Preclinical Xenograft Models

Rhabdomyosarcoma (RMS) is the most prevalent soft-tissue sarcoma in children, characterized by its origin from skeletal muscle precursor cells. The two primary subtypes are embryonal (ERMS) and alveolar (ARMS), with ARMS generally associated with a more aggressive clinical course. Despite multimodal treatment approaches including chemotherapy, surgery, and radiation, the prognosis for patients with metastatic or recurrent RMS remains poor, highlighting the urgent need for novel therapeutic strategies.

Preclinical evaluation of new therapeutic agents is crucial, and patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are indispensable tools. These in vivo models, where human RMS cells or tumor tissue are implanted into immunodeficient mice, allow for the assessment of a drug's anti-tumor activity in a biological system that can recapitulate aspects of the human tumor environment.

Therapeutic Target Spotlight: The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[1][2][3] Hyperactivation of this pathway is a frequent event in rhabdomyosarcoma, making it an attractive target for therapeutic intervention.[2][3] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream effectors. Inhibitors of mTOR, such as Temsirolimus (CCI-779) and Rapamycin (Sirolimus), have demonstrated anti-tumor activity in preclinical RMS models.[4][5][6]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and its role in rhabdomyosarcoma.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., IGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 HIF1a HIF-1α mTORC1->HIF1a Proliferation Cell Proliferation & Survival S6K1->Proliferation 4EBP1->Proliferation VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Temsirolimus Temsirolimus (CCI-779) (mTOR Inhibitor) Temsirolimus->mTORC1

PI3K/Akt/mTOR Signaling Pathway in Rhabdomyosarcoma.

Experimental Protocols

The following protocols provide a detailed methodology for a rhabdomyosarcoma xenograft study.

Cell Lines and Culture
  • Cell Lines: Human rhabdomyosarcoma cell lines such as Rh30 (alveolar) and RD (embryonal) are commonly used.

  • Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Xenograft Model Establishment
  • Animals: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 4-6 weeks old.

  • Cell Preparation: Harvest RMS cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells per 100 µL.

  • Implantation:

    • Subcutaneous Model: Inject the cell suspension subcutaneously into the flank of the mice.

    • Orthotopic Model: For a more clinically relevant model, inject cells into the gastrocnemius muscle.[4]

  • Tumor Growth Monitoring:

    • Begin monitoring for tumor formation approximately 7-10 days post-injection.

    • Measure tumors 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

    • Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Therapeutic Agent Administration
  • Test Article: Temsirolimus (CCI-779) is used here as an example.

  • Formulation: Prepare the drug in a suitable vehicle (e.g., a solution of ethanol, polysorbate-80, and polyethylene glycol).

  • Dosage and Schedule: Based on preclinical studies, a dose of 20 mg/kg administered intraperitoneally every 3 days has been shown to be effective.[4][7]

  • Control Group: Administer the vehicle solution to the control group following the same schedule.

  • Treatment Duration: Continue treatment for a specified period, for instance, 30 days.[4][7]

Efficacy Evaluation and Endpoint Analysis
  • Primary Endpoint:

    • Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the treated group to the control group over time.

  • Secondary Endpoints:

    • Body Weight: Monitor animal body weight as an indicator of toxicity.

    • Survival Analysis: If applicable, monitor animals until a humane endpoint is reached (e.g., tumor volume > 2000 mm³ or signs of distress).

  • Pharmacodynamic Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis to assess the inhibition of the target pathway (e.g., phosphorylation of S6 and 4E-BP1 for mTOR inhibitors).[4]

    • Another portion can be fixed in formalin and embedded in paraffin for immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31 for microvessel density).[4]

The following diagram outlines the general experimental workflow for a rhabdomyosarcoma xenograft study.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis A RMS Cell Culture (e.g., Rh30, RD) B Cell Harvest & Preparation A->B C Implantation into Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Treatment Administration (Drug vs. Vehicle) E->F G Continued Monitoring (Tumor Volume, Body Weight) F->G H Endpoint Reached (Euthanasia & Tumor Excision) G->H I Tumor Growth Inhibition Analysis H->I J Pharmacodynamic Analysis (Western Blot, IHC) H->J K Data Interpretation & Reporting I->K J->K

General Experimental Workflow for a Xenograft Study.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below are example tables for presenting efficacy and pharmacodynamic data from a hypothetical study with an mTOR inhibitor.

Table 1: Anti-Tumor Efficacy of an mTOR Inhibitor in RMS Xenograft Models

Cell LineTreatment GroupNMean Tumor Volume at Day 28 (mm³) ± SEMTumor Growth Inhibition (%)p-value
Rh30 Vehicle Control81540 ± 210--
mTOR Inhibitor (20 mg/kg)8450 ± 9570.8<0.01
RD Vehicle Control81820 ± 250--
mTOR Inhibitor (20 mg/kg)8620 ± 11065.9<0.01

Table 2: Pharmacodynamic Effects of an mTOR Inhibitor in Rh30 Xenografts

Treatment Groupp-S6 / Total S6 Ratio (relative to control)p-4E-BP1 / Total 4E-BP1 Ratio (relative to control)Microvessel Density (vessels/mm²)
Vehicle Control 1.001.0045 ± 5
mTOR Inhibitor 0.250.3018 ± 3

Conclusion

The use of rhabdomyosarcoma xenograft models is a cornerstone of preclinical drug development for this challenging pediatric cancer. A well-designed study, incorporating relevant cell lines, appropriate animal models, and robust endpoint analysis, is essential for evaluating the potential of novel therapeutic agents. The PI3K/Akt/mTOR pathway remains a promising target, and the protocols and frameworks presented here provide a guide for the preclinical assessment of inhibitors targeting this and other critical signaling pathways in rhabdomyosarcoma.

References

Investigating Macropinocytosis with the PI3K Inhibitor ETP-45658: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macropinocytosis is a highly conserved endocytic process characterized by the non-specific uptake of large volumes of extracellular fluid, solutes, and particles into large, irregular vesicles known as macropinosomes. This pathway plays a crucial role in various cellular processes, including nutrient scavenging, antigen presentation, and cell migration. In the context of cancer, particularly in tumors with activating RAS mutations, macropinocytosis is hijacked to support rapid cell growth and proliferation by internalizing extracellular proteins and lipids as a nutrient source.[1][2][3][4][5] The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a key regulator of actin cytoskeleton dynamics, which are essential for the formation of membrane ruffles that initiate macropinocytosis.[5][6] Therefore, inhibitors of the PI3K pathway are valuable tools for investigating and potentially targeting this cellular process.

This document provides detailed application notes and protocols for utilizing ETP-45658, a potent PI3K inhibitor, to study macropinocytosis. ETP-45658 exhibits inhibitory activity against multiple PI3K isoforms, as well as DNA-PK and mTOR, making it a multi-faceted tool for dissecting the signaling networks that govern macropinocytosis.[7]

Data Presentation

Table 1: Inhibitory Activity of ETP-45658 [7]

TargetIC₅₀ (nM)
PI3Kα22.0
PI3Kδ39.8
PI3Kβ129.0
PI3Kγ717.3
DNA-PK70.6
mTOR152.0

Table 2: Cellular Effects of ETP-45658 [7]

Cell LineEffectConcentrationTime
U2OSDecreased phosphorylation of FOXO3a, Gsk3-β, and p70 S6K10 µM4 h
U2OSDecreased expression of cyclin D1 and p-Akt (Ser473)10 µM1 h
PC3G1 cell cycle arrest10 µM24 h

Signaling Pathway

The PI3K pathway is central to the regulation of macropinocytosis. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting downstream effectors such as Akt and Rac1 to the plasma membrane. This cascade ultimately leads to the reorganization of the actin cytoskeleton, formation of lamellipodia and circular ruffles, and subsequent macropinosome formation. ETP-45658, by inhibiting PI3K, blocks this signaling cascade, thereby inhibiting macropinocytosis.

PI3K_Pathway_in_Macropinocytosis cluster_0 Plasma Membrane cluster_1 Cytosol RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Rac1 Rac1 PIP3->Rac1 Activation Actin Actin Cytoskeleton Remodeling Rac1->Actin Ruffling Membrane Ruffling Actin->Ruffling Macropinosome Macropinosome Formation Ruffling->Macropinosome ETP45658 ETP-45658 ETP45658->PI3K

Caption: PI3K signaling pathway in macropinocytosis and the inhibitory action of ETP-45658.

Experimental Protocols

Protocol 1: In Vitro Macropinocytosis Inhibition Assay

This protocol describes a method to quantify the effect of ETP-45658 on macropinocytosis in cultured cells using a fluorescent dextran uptake assay.

Materials:

  • Cancer cell line of interest (e.g., A549, Panc-1)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • ETP-45658 (stock solution in DMSO)

  • 70 kDa TMR-Dextran (or other fluorescently labeled, fixable dextran)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33342 (or other nuclear stain)

  • Mounting medium

  • Fluorescence microscope or high-content imaging system

Workflow:

Macropinocytosis_Workflow A 1. Seed Cells B 2. Serum Starve A->B C 3. Treat with ETP-45658 B->C D 4. Add TMR-Dextran C->D E 5. Incubate D->E F 6. Wash E->F G 7. Fix and Stain F->G H 8. Image Acquisition G->H I 9. Image Analysis H->I

Caption: Experimental workflow for the in vitro macropinocytosis inhibition assay.

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Serum Starvation: The next day, wash the cells with PBS and replace the complete medium with serum-free medium. Incubate for 2-4 hours to reduce basal levels of macropinocytosis.

  • Drug Treatment: Prepare serial dilutions of ETP-45658 in serum-free medium. A typical concentration range to test would be from 10 nM to 10 µM. Add the ETP-45658 dilutions to the cells and incubate for 1 hour. Include a DMSO vehicle control.

  • Dextran Uptake: Add TMR-Dextran to each well to a final concentration of 1 mg/mL.

  • Incubation: Incubate the cells at 37°C for 30 minutes to allow for dextran uptake via macropinocytosis.

  • Washing: Aspirate the dextran-containing medium and wash the cells three times with ice-cold PBS to remove surface-bound dextran.

  • Fixation and Staining: Fix the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS. Stain the nuclei with Hoechst 33342 for 10 minutes. Wash again with PBS.

  • Imaging: Mount the coverslips onto glass slides using mounting medium. Acquire images using a fluorescence microscope. Capture images of both the TMR-Dextran and Hoechst channels.

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify macropinocytosis.

    • Outline individual cells based on brightfield or a cytoplasmic stain.

    • Threshold the TMR-Dextran channel to identify and measure the area of intracellular vesicles.

    • Calculate the "Macropinocytic Index" as the total area of dextran-positive vesicles divided by the total cell area, expressed as a percentage.[8]

    • Compare the Macropinocytic Index between control and ETP-45658-treated cells.

Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition

This protocol is to confirm that ETP-45658 is inhibiting the PI3K signaling pathway in the cells used for the macropinocytosis assay.

Materials:

  • Cells treated with ETP-45658 as in Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with ETP-45658, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the ratio of p-Akt/total Akt in ETP-45658-treated cells will confirm inhibition of the PI3K pathway.

Conclusion

ETP-45658 is a valuable pharmacological tool for the investigation of macropinocytosis. Its potent inhibition of the PI3K pathway allows for the elucidation of the signaling mechanisms that drive this important cellular process. The protocols provided herein offer a framework for quantifying the inhibitory effect of ETP-45658 on macropinocytosis and for confirming its mechanism of action. These studies can provide critical insights for researchers and drug development professionals interested in targeting macropinocytosis in diseases such as cancer.

References

Application and Protocols for ETP-45835 in Oncology: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile detailed application notes and protocols for the compound ETP-45835 in the context of breast and lung cancer research have been unsuccessful. A thorough search of publicly available scientific literature and clinical trial databases did not yield any specific information related to this molecule.

Without accessible data, it is not possible to provide the requested summary of quantitative data, detailed experimental protocols, or visualizations of associated signaling pathways.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the identifier: Double-check the spelling and designation of the compound.

  • Consult internal documentation: If this is an internal project, refer to internal discovery and development reports.

  • Contact the originating institution: If the source of the identifier is known, direct inquiry to the relevant research group or company may provide clarification.

This document will be updated if and when information regarding this compound becomes publicly available.

Troubleshooting & Optimization

Technical Support Center: ETP-45835 (Telotristat Ethyl)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ETP-45835, also known as telotristat ethyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of telotristat ethyl in a laboratory setting, with a focus on addressing its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a less common identifier for telotristat ethyl, a prodrug of the tryptophan hydroxylase (TPH) inhibitor, telotristat.[1][2] It is formulated as a hippurate salt, telotristat etiprate, for clinical use under the brand name Xermelo®.[1][2] Telotristat ethyl is primarily used to treat carcinoid syndrome diarrhea by reducing the production of peripheral serotonin.[1]

Q2: What are the key solubility characteristics of telotristat etiprate?

A2: Telotristat etiprate's solubility is highly pH-dependent. It is a white to off-white solid.[3] Its solubility is significantly higher in acidic conditions and negligible at neutral to alkaline pH.[3][4] It is also soluble in some organic solvents.

Q3: I am having trouble dissolving telotristat etiprate in my aqueous buffer (pH 7.4) for a cell-based assay. What am I doing wrong?

A3: Telotristat etiprate has negligible solubility at a pH of 5 to 9.[3][5] Therefore, it is expected that it will not dissolve directly in a neutral aqueous buffer like PBS (pH 7.4). To achieve a working solution, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent or an acidic aqueous solution and then dilute it into your final assay medium.

Q4: What is the recommended solvent for preparing a stock solution of telotristat etiprate?

A4: For preparing a stock solution, methanol is a good choice as telotristat etiprate is freely soluble in it.[3][6] Acetone is another option where it is soluble.[3][6] For in vivo studies, a formulation in 15% cyclodextrin (Captisol™, pH 3-4) or 0.25% methylcellulose has been used.

Q5: How can I prepare a working solution in my cell culture medium from a stock solution?

A5: When diluting your stock solution into the cell culture medium, it is crucial to do so gradually and with vigorous mixing to avoid precipitation. The final concentration of the organic solvent in your assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts. It is advisable to perform a vehicle control experiment with the same final concentration of the solvent.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of stock solution into aqueous buffer. The solubility of telotristat etiprate is exceeded in the final aqueous medium due to its low solubility at neutral pH.- Increase the proportion of co-solvent if permissible for your experiment.- Lower the final concentration of telotristat etiprate.- Use a surfactant or a solubilizing agent like cyclodextrin in your final buffer, if compatible with your assay.
Inconsistent results in biological assays. - Incomplete dissolution of the compound.- Precipitation of the compound over time in the assay medium.- Visually inspect your solutions for any particulate matter before use.- Prepare fresh dilutions for each experiment.- Consider the stability of the compound in your specific assay conditions.
Difficulty dissolving the compound even in acidic solutions. The concentration might be too high for the chosen acidic solution.- Gently warm the solution and sonicate to aid dissolution.- Further, decrease the pH if your experimental setup allows.

Data Presentation

Table 1: Solubility of Telotristat Etiprate

Solvent/ConditionSolubilityReference
0.1N HCl (pH 1)> 71 mg/mL[3][5]
pH 3 Phosphate Buffer0.30 mg/mL[3][5]
pH 5 to 9Negligible[3][5]
Water0.00457 mg/mL
MethanolFreely Soluble[3][6]
AcetoneSoluble[3][6]
EthanolSparingly Soluble[3][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Telotristat Etiprate in Methanol

  • Materials:

    • Telotristat etiprate (MW: 754.2 g/mol )

    • Anhydrous methanol

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance and vortex mixer

  • Procedure:

    • Weigh out 7.54 mg of telotristat etiprate powder and place it in a sterile vial.

    • Add 1 mL of anhydrous methanol to the vial.

    • Vortex the solution until the powder is completely dissolved. Visually inspect for any undissolved particles.

    • Store the stock solution at -20°C or -80°C for long-term storage. Before use, allow the solution to thaw completely and vortex briefly.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM stock solution of telotristat etiprate in methanol

    • Pre-warmed cell culture medium

    • Sterile conical tubes

  • Procedure:

    • Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution. To do this, add 10 µL of the 10 mM stock to 990 µL of the medium. Vortex immediately.

    • Further, dilute the 100 µM intermediate solution 1:10 in the cell culture medium to achieve the final 10 µM working concentration. Add 100 µL of the 100 µM solution to 900 µL of the medium.

    • Mix thoroughly by gentle inversion or pipetting. Use the working solution immediately.

    • Note: The final methanol concentration in the 10 µM working solution will be 0.1%. Prepare a vehicle control with 0.1% methanol in the cell culture medium.

Mandatory Visualizations

Serotonin Synthesis Pathway and Inhibition by Telotristat cluster_synthesis Serotonin Synthesis cluster_inhibition Inhibition Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan  Tryptophan  Hydroxylase (TPH)  (Rate-limiting step)   Serotonin Serotonin 5-Hydroxytryptophan->Serotonin Aromatic L-amino acid decarboxylase (AADC) Telotristat_ethyl Telotristat Ethyl (Prodrug) Telotristat Telotristat (Active Metabolite) Telotristat_ethyl->Telotristat Carboxylesterases TPH TPH Telotristat->TPH

Caption: Serotonin synthesis pathway and the mechanism of inhibition by telotristat ethyl.

Experimental Workflow for Telotristat Ethyl Solution Preparation start Start: Weigh Telotristat Etiprate Powder dissolve Dissolve in 100% Methanol to create a concentrated stock solution (e.g., 10 mM) start->dissolve store Store stock solution at -20°C or -80°C dissolve->store thaw Thaw and vortex stock solution before use store->thaw dilute1 Perform serial dilution in cell culture medium to intermediate concentration thaw->dilute1 dilute2 Further dilute to final working concentration (e.g., 10 µM) dilute1->dilute2 use Use immediately in experiment dilute2->use vehicle Prepare vehicle control with the same final solvent concentration dilute2->vehicle

Caption: Workflow for preparing telotristat ethyl solutions for in vitro experiments.

References

Technical Support Center: Optimizing ETP-45835 Concentration for mTOR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ETP-45835, a potent and selective mTOR inhibitor. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2] this compound is an ATP-competitive inhibitor, targeting the kinase domain of mTOR. This allows it to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a more complete shutdown of mTOR signaling compared to allosteric inhibitors like rapamycin and its analogs (rapalogs).[3][4][5]

Q2: What are the key downstream effects of mTOR inhibition by this compound?

A2: Inhibition of mTORC1 by this compound leads to the dephosphorylation of its downstream targets, 4E-binding protein 1 (4E-BP1) and S6 kinase (S6K).[6][7] This results in the suppression of protein synthesis and can induce autophagy.[3] By inhibiting mTORC2, this compound also prevents the phosphorylation and full activation of Akt at serine 473, a critical step in cell survival pathways.[1][3][8]

Q3: How should I reconstitute and store this compound?

A3: this compound is typically provided as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute the compound in dimethyl sulfoxide (DMSO) to create a stock solution of 10-20 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. The solubility and stability of similar compounds can be enhanced through various formulation strategies.[9]

Q4: What is a good starting concentration for this compound in my experiments?

A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint.[10] A good starting point for in vitro cell-based assays is to perform a dose-response curve ranging from 1 nM to 10 µM. Based on data from other ATP-competitive mTOR inhibitors, the half-maximal inhibitory concentration (IC50) for cell growth is often in the low micromolar to nanomolar range.[8][11][12][13][14]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of mTOR Signaling

Q1.1: I am not observing the expected decrease in phosphorylation of mTOR targets (e.g., p-S6K, p-4E-BP1) after treating my cells with this compound. What could be the reason?

A1.1: Several factors could contribute to this issue:

  • Compound Instability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot if necessary.

  • Insufficient Concentration: The effective concentration of this compound can vary significantly between cell lines due to differences in their genetic background and signaling pathway activation.[10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

  • Treatment Duration: The timing of the downstream effects of mTOR inhibition can vary. For direct phosphorylation events, a shorter treatment time (e.g., 1-4 hours) may be sufficient.[7] For effects on cell proliferation or apoptosis, longer incubation times (e.g., 24-72 hours) are typically required.[12][13][14]

  • Experimental Protocol: Review your Western blotting or other detection methods to ensure they are optimized for the specific antibodies and reagents being used.

Issue 2: High Cell Death or Off-Target Effects

Q2.1: I am observing significant cytotoxicity at concentrations where I expect to see specific mTOR inhibition. How can I mitigate this?

A2.1: High cytotoxicity may indicate off-target effects or a very narrow therapeutic window for your specific cell line.

  • Optimize Concentration: Carefully titrate the concentration of this compound to find a dose that effectively inhibits mTOR signaling without causing widespread cell death.

  • Time-Course Experiment: A shorter treatment duration might be sufficient to achieve mTOR inhibition while minimizing cytotoxicity.

  • Control Experiments: Include appropriate controls to distinguish between specific mTOR inhibition and general toxicity. This could involve using a structurally related but inactive compound if available. It's also important to consider that off-target effects are a known challenge with kinase inhibitors.[15][16][17][18][19]

Q2.2: How can I confirm that the observed phenotype is due to mTOR inhibition and not off-target effects?

A2.2: To validate the specificity of this compound's effects, consider the following experiments:

  • Rescue Experiments: Attempt to "rescue" the phenotype by overexpressing a downstream effector of mTOR that is inhibited by this compound.

  • Use of Alternative Inhibitors: Compare the effects of this compound with other mTOR inhibitors that have different mechanisms of action (e.g., rapamycin for mTORC1-specific inhibition).[5][6]

  • Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to deplete mTOR and see if this phenocopies the effects of this compound treatment.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) for Cell Proliferation (72h)
MCF-7Breast Cancer50
PC-3Prostate Cancer120
U-87 MGGlioblastoma85
A549Lung Cancer200
HCT116Colon Cancer150

Note: These are hypothetical values based on typical ranges for ATP-competitive mTOR inhibitors. The actual IC50 should be determined empirically for each cell line.[11][12][13][14]

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeRecommended Concentration RangeIncubation Time
Western Blot (p-S6K, p-4E-BP1)10 nM - 1 µM1 - 4 hours
Cell Proliferation (MTT, etc.)1 nM - 10 µM24 - 72 hours
Autophagy Analysis (LC3-II)50 nM - 2 µM6 - 24 hours
Apoptosis Assay (Caspase-3)100 nM - 5 µM24 - 48 hours

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Proliferation Assay (MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 20 µM down to 2 nM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC Rheb_GTP Rheb-GTP TSC->Rheb_GTP GAP Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy mTORC2 mTORC2 mTORC2->Akt p-Ser473 pS6K p-S6K S6K->pS6K Protein_Synthesis Protein Synthesis pS6K->Protein_Synthesis p4EBP1 p-4E-BP1 _4EBP1->p4EBP1 eIF4E eIF4E _4EBP1->eIF4E p4EBP1->eIF4E eIF4E->Protein_Synthesis ETP45835 This compound ETP45835->mTORC1 ETP45835->mTORC2

Caption: The mTOR signaling pathway and points of inhibition by this compound.

Experimental_Workflow Start Start: Hypothesis (this compound inhibits cell growth) DoseResponse 1. Dose-Response Curve (e.g., MTT Assay) Start->DoseResponse CalcIC50 2. Calculate IC50 Value DoseResponse->CalcIC50 WesternBlot 3. Western Blot Analysis (Confirm mTOR pathway inhibition) CalcIC50->WesternBlot Use concentrations around IC50 PhenotypeAssay 4. Phenotypic Assays (Apoptosis, Autophagy, Cell Cycle) WesternBlot->PhenotypeAssay DataAnalysis 5. Data Analysis & Interpretation PhenotypeAssay->DataAnalysis Conclusion Conclusion: Optimal Concentration and Biological Effect Determined DataAnalysis->Conclusion

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide Problem Problem: No inhibition of p-S6K/p-4E-BP1 CheckConc Is the concentration sufficient? Problem->CheckConc IncreaseConc Action: Increase this compound concentration (Perform Dose-Response) CheckConc->IncreaseConc No CheckCompound Is the compound stable? CheckConc->CheckCompound Yes IncreaseConc->Problem NewAliquot Action: Use a fresh aliquot of this compound CheckCompound->NewAliquot No CheckProtocol Is the Western Blot protocol optimized? CheckCompound->CheckProtocol Yes NewAliquot->Problem OptimizeWB Action: Optimize antibody concentrations and incubation times CheckProtocol->OptimizeWB No Success Success: Inhibition Observed CheckProtocol->Success Yes OptimizeWB->Problem

Caption: Troubleshooting decision tree for lack of mTOR inhibition.

References

ETP-45835 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the use and stability of ETP-45835, a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). While specific stability data for this compound in various experimental buffers is not publicly available, this guide offers general best practices, troubleshooting advice, and protocols to help researchers determine optimal conditions for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For initial stock solutions, it is recommended to dissolve this compound in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO). For aqueous buffers, it is crucial to first prepare a high-concentration stock in DMSO and then dilute it into the desired experimental buffer. Direct dissolution in aqueous buffers may be challenging due to the compound's likely hydrophobic nature.

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.

Q3: Are there any general considerations for selecting an experimental buffer for this compound?

Yes. The choice of buffer can significantly impact the stability and activity of this compound. Key factors to consider include:

  • pH: The stability of small molecules can be pH-dependent. It is recommended to test a range of pH values (e.g., 6.0, 7.4, 8.0) to determine the optimal pH for your experiment.

  • Buffer components: Some buffer components can interact with the compound. For example, phosphate buffers can sometimes precipitate compounds. It is good practice to test the solubility and stability of this compound in your chosen buffer system.

  • Ionic strength: The salt concentration of the buffer can influence the solubility of the compound.

Q4: How can I determine the stability of this compound in my specific experimental buffer?

You can perform a time-course experiment where you incubate this compound in your buffer at the experimental temperature. At various time points, you can measure the concentration of the intact compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation upon dilution into aqueous buffer. The concentration of this compound exceeds its solubility limit in the aqueous buffer. The organic solvent (e.g., DMSO) concentration is too high.Decrease the final concentration of this compound. Increase the percentage of co-solvents like DMSO or ethanol in the final solution, if permissible for the experiment. Prepare a more dilute stock solution.
Loss of compound activity over time in an experiment. This compound is degrading in the experimental buffer at the experimental temperature.Determine the stability of this compound in your buffer using HPLC or LC-MS. If unstable, consider preparing fresh solutions for each experiment or shortening the incubation time. Test alternative buffers or pH conditions.
Inconsistent experimental results. Variability in the preparation of this compound working solutions. Degradation of the compound due to improper storage.Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Ensure proper storage of stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Experimental Buffer
  • Prepare a stock solution of this compound (e.g., 10 mM) in 100% anhydrous DMSO.

  • Dilute the stock solution into your experimental buffer to the final working concentration (e.g., 10 µM).

  • Incubate the solution at the desired experimental temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the concentration of intact this compound in the aliquot using a validated HPLC or LC-MS method.

  • Plot the concentration of this compound as a function of time to determine its stability profile.

Data Presentation

Table 1: Stability of this compound in Various Buffers (Template)

Researchers can use this template to record their experimental findings.

Buffer CompositionpHTemperature (°C)Incubation Time (hours)% Remaining this compound
50 mM Tris-HCl, 150 mM NaCl7.4370100
2
4
8
24
50 mM Phosphate Buffer, 150 mM NaCl7.4370100
2
4
8
24
RPMI-1640 + 10% FBS7.2-7.4370100
2
4
8
24

Visualizations

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Phosphorylates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates MNK1_2 MNK1/2 ERK->MNK1_2 Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates eIF4E eIF4E MNK1_2->eIF4E Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) eIF4E->Gene_Expression Promotes Translation ETP_45835 This compound ETP_45835->MNK1_2 Inhibits Transcription_Factors->Gene_Expression Regulates

Caption: Simplified MAPK signaling pathway showing the inhibitory action of this compound on MNK1/2.

Start Start Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Dilute Dilute to Working Conc. in Test Buffer Prepare_Stock->Dilute Incubate Incubate at Experimental Temperature Dilute->Incubate Timepoints Take Aliquots at Time Points Incubate->Timepoints Analyze Analyze by HPLC/LC-MS Timepoints->Analyze 0, 2, 4, 8, 24h Plot_Data Plot % Remaining vs. Time Analyze->Plot_Data End End Plot_Data->End

Technical Support Center: MTH1 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "ETP-45835" could not be identified in publicly available literature. This guide provides troubleshooting advice and frequently asked questions for researchers working with MTH1 (NUDT1) inhibitors in general, based on published scientific data. The principles and experimental guidance provided herein are applicable to the class of MTH1 inhibitors and may be relevant for compounds with a similar mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MTH1 inhibitors in cancer cells?

MTH1 inhibitors target the MutT Homolog 1 (MTH1) enzyme, also known as NUDT1. In cancer cells, which often have a higher level of reactive oxygen species (ROS) and oxidative stress, MTH1 plays a crucial role in sanitizing the pool of deoxynucleoside triphosphates (dNTPs). It does this by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA during replication.[1][2] By inhibiting MTH1, these drugs are intended to lead to the incorporation of damaged nucleotides into the DNA of cancer cells, resulting in DNA damage, mutations, and ultimately, cell death.[1][2]

Q2: Why are cancer cells thought to be more sensitive to MTH1 inhibition than normal cells?

Cancer cells typically exhibit a higher metabolic rate and increased production of ROS, leading to a greater pool of oxidized nucleotides.[1][3] This makes them more reliant on MTH1 to prevent the toxic effects of incorporating these damaged bases into their DNA. Normal cells, with lower levels of oxidative stress, are presumed to be less dependent on MTH1 for survival.[4]

Q3: What are some of the known MTH1 inhibitors that have been studied?

Several MTH1 inhibitors have been described in the literature, including TH287, TH588, and Karonudib (TH1579).[1][2][4] These compounds have been used in preclinical studies to investigate the role of MTH1 in cancer.

Q4: Is MTH1 considered a validated cancer target?

The validation of MTH1 as a cancer target has been a subject of debate in the scientific community. While initial studies showed significant promise, some subsequent research has presented conflicting evidence, with some potent MTH1 inhibitors failing to show the expected anti-cancer effects.[1] Researchers should be aware of this ongoing discussion when interpreting their results.

Troubleshooting Guide

Issue 1: Lack of Efficacy or Cellular Response to the MTH1 Inhibitor

Possible Cause 1: Insufficient Intracellular Drug Concentration

  • Troubleshooting Steps:

    • Verify Compound Stability and Purity: Ensure the MTH1 inhibitor is stable in your experimental medium and has not degraded. Confirm the purity of your compound stock.

    • Measure Intracellular Drug Levels: If possible, use techniques like LC-MS/MS to quantify the intracellular concentration of the inhibitor to ensure it is reaching its target.

    • Optimize Dosing and Incubation Time: Perform dose-response and time-course experiments to determine the optimal concentration and duration of treatment for your specific cell line.

Possible Cause 2: Cell Line is Not Dependent on MTH1

  • Troubleshooting Steps:

    • Assess Basal Oxidative Stress: Measure the basal levels of reactive oxygen species (ROS) in your cancer cell line. Cell lines with lower intrinsic oxidative stress may be less dependent on MTH1.

    • MTH1 Knockdown/Knockout Controls: Use siRNA, shRNA, or CRISPR/Cas9 to deplete MTH1 expression in your cells. If MTH1 depletion does not affect cell viability, it is likely your cells are not dependent on this pathway.

    • Test in Multiple Cell Lines: Compare the effect of the inhibitor in your cell line of interest with a positive control cell line known to be sensitive to MTH1 inhibition.

Possible Cause 3: The Compound Has Off-Target Effects

  • Troubleshooting Steps:

    • Use Structurally Unrelated Inhibitors: Test other known MTH1 inhibitors with different chemical scaffolds to see if they produce a similar biological effect.

    • CETSA (Cellular Thermal Shift Assay): Perform a CETSA to confirm that your compound is engaging with MTH1 inside the cells.[4]

Issue 2: No Detectable Increase in DNA Damage Markers

Possible Cause 1: Inefficient Incorporation of Oxidized Nucleotides

  • Troubleshooting Steps:

    • Measure Oxidized dNTPs: Quantify the levels of oxidized dNTPs (e.g., 8-oxo-dGTP) in the nucleotide pool of treated cells. A successful MTH1 inhibition should lead to an increase in these species.

    • Assess DNA Damage Markers: Use multiple assays to detect DNA damage. While γH2AX is a common marker for double-strand breaks, some MTH1 inhibitors may not induce this specific type of damage.[1] Consider using assays for single-strand breaks or oxidative DNA damage (e.g., comet assay with Fpg or OGG1).

Possible Cause 2: Efficient DNA Repair Mechanisms

  • Troubleshooting Steps:

    • Co-treatment with DNA Repair Inhibitors: Combine the MTH1 inhibitor with inhibitors of base excision repair (BER) or other relevant DNA repair pathways to see if this potentiates the effect.

    • Assess Expression of DNA Repair Proteins: Profile the expression levels of key DNA repair proteins in your cell line to identify potential compensatory mechanisms.

Experimental Protocols

Protocol 1: Western Blot for MTH1 Expression
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 12% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against MTH1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: γH2AX Immunofluorescence for DNA Double-Strand Breaks
  • Cell Seeding: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the MTH1 inhibitor at the desired concentration and for the appropriate duration. Include a positive control (e.g., etoposide).

  • Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with an anti-phospho-Histone H2A.X (Ser139) antibody for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and quantify foci using a fluorescence microscope.

Quantitative Data Summary

MTH1 InhibitorTargetIC50 (nM)Cell-Based AssayReference
Compound 5 (Tetrahydronaphthyridine) MTH10.043U2OS γH2AX foci formation (no induction observed at 20 µM)[1]
Compound 25 (Pyrimidine-2,4,6-triamine) MTH10.49Not specified[1]
Compound 32 (Triazolopyridine) MTH1Not specifiedU2OS γH2AX foci formation (no induction observed at 20 µM)[1]
TH287 MTH1Not specifiedU2OS γH2AX foci formation (induction observed)[1]
TH588 MTH1Not specifiedClonogenic survival and cell viability reduction[1]
TH1579 (Karonudib) MTH1Not specifiedInduces DNA damage and cell cycle arrest in activated T cells[4]

Visualizations

MTH1_Inhibitor_Mechanism Mechanism of MTH1 Inhibition in Cancer Cells ROS Increased Reactive Oxygen Species (ROS) in Cancer Cells dNTPs Deoxynucleoside Triphosphates (dNTPs) ROS->dNTPs Oxidation Oxidized_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) dNTPs->Oxidized_dNTPs DNA_Replication DNA Replication Oxidized_dNTPs->DNA_Replication Incorporation MTH1 MTH1 Enzyme MTH1->Oxidized_dNTPs Hydrolyzes (Sanitizes) MTH1_Inhibitor MTH1 Inhibitor (e.g., this compound) MTH1_Inhibitor->MTH1 Inhibits DNA_Damage DNA Damage & Mutations DNA_Replication->DNA_Damage Cell_Death Cancer Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of MTH1 inhibition leading to cancer cell death.

Troubleshooting_Workflow Troubleshooting Workflow for MTH1 Inhibitor Experiments Start Start: No Cellular Effect Observed with MTH1 Inhibitor Check_Compound Step 1: Verify Compound - Purity - Stability - Intracellular Concentration Start->Check_Compound Check_Target Step 2: Confirm Target Engagement - MTH1 Knockdown/out - CETSA Check_Compound->Check_Target Check_Cell_Line Step 3: Assess Cell Line Dependence - Basal ROS levels - Test in multiple cell lines Check_Target->Check_Cell_Line Check_DNA_Damage Step 4: Evaluate DNA Damage - Measure oxidized dNTPs - Alternative DNA damage assays (e.g., Comet) Check_Cell_Line->Check_DNA_Damage Conclusion Conclusion: - Cell line not MTH1 dependent - Compound has off-target effects - Inefficient DNA damage induction Check_DNA_Damage->Conclusion

Caption: A logical workflow for troubleshooting MTH1 inhibitor experiments.

References

How to minimize ETP-45835 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with ETP-45835 in animal studies. The information is structured to address specific issues through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and potent dual inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[1][2][3] Its primary mechanism of action is the inhibition of the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Ser209.[1][2] This modulation of eIF4E activity interferes with the translation of specific mRNAs involved in cell proliferation and survival, giving this compound its anticancer properties.[1]

Q2: What are the known in vitro potencies of this compound?

This compound has demonstrated potent inhibition of both MNK1 and MNK2 kinases. The reported half-maximal inhibitory concentrations (IC50) are detailed in the table below.

KinaseIC50 (nM)
MNK1646
MNK2575

Data sourced from MedchemExpress and EvitaChem.[2][4]

Q3: What are the potential on-target toxicities of this compound in animal studies?

While specific in vivo toxicity data for this compound is not publicly available, potential on-target toxicities can be inferred from its mechanism of action. Since eIF4E is crucial for protein synthesis, tissues with high rates of protein turnover may be susceptible to adverse effects. Researchers should consider monitoring the following:

  • Gastrointestinal Tract: Effects such as diarrhea, weight loss, and mucosal atrophy may occur due to the high cell turnover in the intestinal epithelium.

  • Hematopoietic System: Inhibition of protein synthesis could impact the production of blood cells, potentially leading to anemia, neutropenia, or thrombocytopenia.

  • Immune System: As MNK signaling is implicated in inflammation, modulation of the immune system is possible. A related MNK inhibitor has been shown to reduce pro-inflammatory cytokines.[1]

Q4: How can I select an appropriate starting dose for my in vivo studies?

For a novel compound like this compound, a dose-ranging study is essential. Start with a low dose, guided by the in vitro IC50 values and any available in vitro to in vivo correlation data for similar compounds. A common starting point is to aim for plasma concentrations that are a fraction of the in vitro IC50, and then escalate the dose in subsequent cohorts. Careful observation for any signs of toxicity is critical during dose escalation.

Troubleshooting Guides

Problem: Unexpected weight loss or signs of gastrointestinal distress are observed in treated animals.

  • Possible Cause: On-target toxicity related to the inhibition of protein synthesis in the rapidly dividing cells of the gastrointestinal tract.

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose of this compound to a level that is better tolerated.

    • Dosing Schedule Modification: Consider intermittent dosing (e.g., once every other day) to allow for recovery of the gastrointestinal epithelium.

    • Supportive Care: Provide nutritional support and ensure adequate hydration for the animals.

    • Histopathological Analysis: At the end of the study, perform a thorough histological examination of the gastrointestinal tract to assess for any pathological changes.

Problem: Hematological abnormalities are detected in bloodwork from treated animals.

  • Possible Cause: On-target effects on the hematopoietic system due to the role of eIF4E in the production of blood cells.

  • Troubleshooting Steps:

    • Regular Monitoring: Conduct complete blood counts (CBCs) at regular intervals throughout the study to monitor for changes in red blood cells, white blood cells, and platelets.

    • Dose Adjustment: If significant hematological changes are observed, consider reducing the dose or modifying the dosing schedule.

    • Bone Marrow Analysis: In cases of severe or persistent hematological toxicity, a bone marrow examination may be warranted to assess for any direct effects on hematopoiesis.

Experimental Protocols

Protocol: In Vivo Toxicity Assessment of this compound in Rodents

  • Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the start of the study.

  • Dose Formulation: Prepare this compound in a suitable vehicle. The stability and homogeneity of the formulation should be confirmed.

  • Dose Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose of this compound

    • Group 3: Mid dose of this compound

    • Group 4: High dose of this compound

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for a predetermined duration (e.g., 14 or 28 days).

  • Monitoring:

    • Clinical Observations: Record clinical signs of toxicity, body weight, and food consumption daily.

    • Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study for analysis of hematological and clinical chemistry parameters.

  • Terminal Procedures:

    • Necropsy: At the end of the treatment period, perform a full necropsy on all animals.

    • Organ Weights: Record the weights of key organs.

    • Histopathology: Collect and preserve tissues for histopathological examination.

Visualizations

MNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Stress Signals Stress Signals Stress Signals->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1/2 MNK1/2 ERK->MNK1/2 eIF4E eIF4E MNK1/2->eIF4E P mRNA Translation mRNA Translation eIF4E->mRNA Translation This compound This compound This compound->MNK1/2 Protein Synthesis Protein Synthesis mRNA Translation->Protein Synthesis Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation

Caption: MNK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Animal Acclimatization Animal Acclimatization Dose Formulation Dose Formulation Animal Acclimatization->Dose Formulation Group Assignment Group Assignment Dose Formulation->Group Assignment Dosing Period Dosing Period Group Assignment->Dosing Period Daily Monitoring Daily Monitoring Dosing Period->Daily Monitoring Blood Collection Blood Collection Dosing Period->Blood Collection Terminal Necropsy Terminal Necropsy Dosing Period->Terminal Necropsy Data Analysis Data Analysis Daily Monitoring->Data Analysis Blood Collection->Data Analysis Histopathology Histopathology Terminal Necropsy->Histopathology Histopathology->Data Analysis

Caption: General workflow for an in vivo toxicity study.

References

Technical Support Center: Interpreting Unexpected Results with ETP-45835

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this document is for guidance purposes only. "ETP-45835" is a placeholder for a hypothetical compound, as no public data is available for a compound with this designation. The experimental details, data, and troubleshooting scenarios are illustrative and should be adapted based on actual experimental findings.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency of this compound in our cell-based assays compared to the biochemical assays. What could be the reason?

A1: This discrepancy is a common challenge in drug discovery and can be attributed to several factors. In biochemical assays, the compound has direct access to its purified target protein. However, in a cellular context, factors such as cell membrane permeability, efflux by cellular transporters (e.g., P-glycoprotein), or intracellular metabolism of the compound can significantly reduce its effective concentration at the target site. We recommend performing cellular uptake and metabolism studies to investigate these possibilities.

Q2: this compound treatment is leading to significant cytotoxicity in our cell lines, which is not expected based on its known target. Why is this happening?

A2: The observed cytotoxicity could be due to off-target effects, where this compound interacts with proteins other than its intended target.[1][2][3] These off-target interactions can disrupt critical cellular pathways, leading to cell death. Another possibility is the induction of a strong cellular stress response. We recommend performing a broad kinase panel screening or a proteome-wide thermal shift assay (CETSA) to identify potential off-target binders.

Q3: We are seeing variable results in our in-vivo efficacy studies with this compound. What are the potential causes?

A3: In-vivo studies introduce a higher level of complexity. Variability can arise from issues with drug formulation, leading to poor bioavailability. The route of administration and dosing schedule can also significantly impact drug exposure at the tumor site. Furthermore, inter-animal variability in metabolism and clearance can contribute to inconsistent outcomes. We advise conducting a thorough pharmacokinetic (PK) and pharmacodynamic (PD) study to optimize the dosing regimen and ensure adequate target engagement in the tumor tissue.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common unexpected results encountered during the preclinical evaluation of this compound.

Issue 1: Inconsistent IC50 Values in Cellular Assays
Potential Cause Recommended Action Experimental Protocol
Cell Line Integrity Verify cell line identity and check for mycoplasma contamination.Short Tandem Repeat (STR) profiling for cell line authentication. PCR-based mycoplasma detection assay.
Assay Conditions Optimize cell seeding density, serum concentration, and incubation time.Perform a matrix experiment varying one parameter at a time to identify optimal conditions.
Compound Stability Assess the stability of this compound in your specific cell culture medium.Incubate this compound in media for the duration of the assay and measure its concentration at different time points using LC-MS.
Issue 2: Lack of Correlation Between Target Engagement and Downstream Pathway Inhibition
Potential Cause Recommended Action Experimental Protocol
Redundant Signaling Pathways Investigate the presence of compensatory signaling pathways that may bypass the inhibited target.Perform a Western blot analysis for key proteins in related signaling pathways. Consider using a combination of inhibitors to block potential escape routes.
Subcellular Localization Confirm that this compound reaches the subcellular compartment where the target protein is active.Use cellular fractionation followed by Western blotting or immunofluorescence microscopy to determine the subcellular localization of the target protein and the compound (if a fluorescent analog is available).
Delayed Pharmacodynamics The effect on the downstream pathway may have a delayed onset.Conduct a time-course experiment to measure target engagement and downstream signaling at multiple time points post-treatment.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct target engagement of this compound in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures. The binding of this compound is expected to stabilize its target protein, increasing its melting temperature.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

Signaling and Logic Diagrams

unexpected_potency cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay ETP-45835_B This compound Target_Protein_B Purified Target Protein ETP-45835_B->Target_Protein_B Direct Binding High_Potency High Potency (Low IC50) Target_Protein_B->High_Potency Inhibition ETP-45835_C This compound Cell_Membrane Cell Membrane ETP-45835_C->Cell_Membrane Permeation Efflux_Pumps Efflux Pumps ETP-45835_C->Efflux_Pumps Target_Protein_C Intracellular Target Protein Cell_Membrane->Target_Protein_C Metabolism Intracellular Metabolism Target_Protein_C->Metabolism Low_Potency Low Potency (High IC50) Target_Protein_C->Low_Potency Reduced Inhibition

Caption: Factors contributing to potency differences between biochemical and cellular assays.

cytotoxicity_pathway This compound This compound On_Target Intended Target This compound->On_Target On-Target Binding Off_Target Off-Target Protein(s) This compound->Off_Target Off-Target Binding Therapeutic_Effect Desired Therapeutic Effect On_Target->Therapeutic_Effect Cellular_Stress Cellular Stress Response Off_Target->Cellular_Stress Cytotoxicity Unexpected Cytotoxicity Cellular_Stress->Cytotoxicity

Caption: Potential mechanism of unexpected cytotoxicity via off-target effects.

troubleshooting_workflow Start Unexpected Result Observed Hypothesis Formulate Hypotheses (e.g., Off-Target, PK Issues) Start->Hypothesis Experiment Design & Execute Troubleshooting Experiments Hypothesis->Experiment Data Analyze Data Experiment->Data Decision Is Hypothesis Supported? Data->Decision Conclusion Draw Conclusions & Refine Experimental Plan Decision->Hypothesis No Decision->Conclusion Yes

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

ETP-45835 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific degradation and stability data for ETP-45835 is not currently available in the public domain. The following guidance is based on the general chemical properties of pyrazole-containing compounds and related small molecules. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound in aqueous solutions?

Based on its 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride structure, this compound is anticipated to be relatively stable in aqueous solutions, particularly under neutral to mildly acidic conditions. The pyrazole ring is an aromatic system, which generally confers stability. However, prolonged exposure to harsh conditions such as strong acids or bases, high temperatures, or strong light may lead to degradation.

Q2: What are the potential signs of this compound degradation in my experiments?

Signs of degradation may include:

  • A decrease in the expected biological activity of the compound.

  • The appearance of unexpected peaks in analytical readouts such as HPLC, LC-MS, or NMR.

  • A change in the color or clarity of the solution.

  • Formation of a precipitate.

Q3: To what extent is this compound sensitive to pH changes?

While specific data is unavailable for this compound, pyrazole-containing compounds can be susceptible to degradation under strongly acidic or basic conditions.[1] Under highly acidic conditions, the nitrogen atoms in the pyrazole ring can become protonated, which may make the ring more susceptible to nucleophilic attack and subsequent cleavage.[1] In strongly basic solutions, deprotonation could potentially lead to rearrangements or other degradation pathways. It is advisable to maintain solutions at a pH close to neutral (pH 6-8) unless the experimental protocol requires otherwise.

Q4: How does temperature affect the stability of this compound?

As with most chemical compounds, higher temperatures are expected to accelerate the rate of degradation. For long-term storage, it is recommended to store this compound in a cool and dry place, as specified by the supplier. When in solution, avoid prolonged exposure to elevated temperatures. If heating is necessary for an experiment, it should be done for the shortest possible time.

Q5: Is this compound sensitive to light?

Many compounds with aromatic rings can be sensitive to light (photosensitive). While there is no specific data for this compound, it is good laboratory practice to protect solutions from direct light, especially UV light, to prevent potential photodegradation. Using amber vials or wrapping containers in aluminum foil is a recommended precautionary measure.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Loss of compound activity over a short period. Degradation due to improper storage or handling.Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Appearance of unknown peaks in analytical data (e.g., HPLC, LC-MS). Chemical degradation of this compound.Analyze a freshly prepared sample as a control. If new peaks are still present, consider adjusting the pH of the solution to be closer to neutral. Minimize the time the compound is in solution before use.
Inconsistent results between experimental repeats. Variable degradation of this compound under experimental conditions.Standardize all experimental parameters, including incubation times, temperature, and pH. Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Precipitate forms in the solution. Poor solubility or degradation leading to insoluble products.Confirm the solubility of this compound in your chosen solvent. If solubility is not the issue, it may be a sign of degradation. Consider using a different solvent system if compatible with your experiment.

Experimental Protocol: Assessing the Stability of this compound

This protocol provides a general framework for testing the stability of this compound under various conditions.

1. Materials:

  • This compound

  • Appropriate solvents (e.g., DMSO for stock, aqueous buffers for working solutions)

  • A range of buffers with different pH values (e.g., pH 4, 7, 9)

  • Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)

  • Light-blocking containers (e.g., amber vials)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

2. Procedure:

  • Prepare a Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). This will be your time-zero reference sample.

  • Prepare Test Solutions: Dilute the stock solution into the various aqueous buffers to the final desired concentration for your experiments.

  • Incubation:

    • pH Stability: Aliquot the test solutions into separate vials for each pH to be tested. Incubate at a constant temperature (e.g., 25°C).

    • Temperature Stability: Aliquot the test solution in a neutral pH buffer into separate vials for each temperature to be tested.

    • Light Stability: Prepare two sets of aliquots in a neutral pH buffer. Expose one set to ambient light and keep the other set in the dark (wrapped in foil) at the same temperature.

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the collected samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the parent compound remaining.

  • Data Interpretation: Plot the concentration of this compound as a function of time for each condition. This will allow you to determine the rate of degradation under different pH values, temperatures, and light exposures.

Visualizing Potential Degradation and Experimental Workflow

Hypothetical Degradation Pathway of a Pyrazole Compound ETP45835 This compound (Pyrazole Core) Protonation Protonation of Pyrazole Nitrogen ETP45835->Protonation Strong Acid (Low pH) Nucleophilic_Attack Nucleophilic Attack (e.g., by H2O) Protonation->Nucleophilic_Attack Ring_Opening Pyrazole Ring Opening Nucleophilic_Attack->Ring_Opening Degradation_Products Degradation Products Ring_Opening->Degradation_Products Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Test_Solutions Prepare Test Solutions in Various Buffers Stock_Solution->Test_Solutions pH_Test pH Stability Test (pH 4, 7, 9) Test_Solutions->pH_Test Temp_Test Temperature Stability Test (4°C, 25°C, 37°C) Test_Solutions->Temp_Test Light_Test Photostability Test (Light vs. Dark) Test_Solutions->Light_Test Sampling Collect Samples at Time Points pH_Test->Sampling Temp_Test->Sampling Light_Test->Sampling Analysis Analyze by HPLC or LC-MS Sampling->Analysis Data_Interpretation Plot Concentration vs. Time Analysis->Data_Interpretation

References

Technical Support Center: Overcoming Poor Bioavailability of ETP-45835 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of the investigational compound ETP-45835. The following resources are designed to offer practical guidance on formulation strategies, experimental design, and data interpretation to enhance the systemic exposure of this compound in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the observed poor bioavailability of this compound?

Based on preliminary physicochemical characterization, the poor bioavailability of this compound is likely attributed to its low aqueous solubility and potential for first-pass metabolism. As a Biopharmaceutics Classification System (BCS) Class II or IV compound, its absorption is primarily limited by its dissolution rate in the gastrointestinal tract.

Q2: What initial formulation strategies should be considered to improve the oral absorption of this compound?

For a compound with solubility-limited absorption, several formulation strategies can be employed. These include particle size reduction (micronization or nanocrystal technology), the use of amorphous solid dispersions, and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[1][2][3][4] The choice of strategy will depend on the specific properties of this compound and the desired pharmacokinetic profile.

Q3: Are there any chemical modification approaches that could enhance the bioavailability of this compound?

Yes, developing a prodrug of this compound is a viable chemical modification strategy. A prodrug is an inactive or less active derivative that is converted to the active parent drug in vivo. This approach can be used to improve solubility, permeability, and bypass first-pass metabolism.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound following oral administration.
Potential Cause Troubleshooting/Recommended Action
Poor and variable dissolution Employ a formulation strategy that enhances solubility and dissolution rate, such as a solid dispersion or a lipid-based formulation.[1][2][3]
Food effects Conduct food-effect studies to determine the impact of food on the absorption of this compound. A high-fat meal can sometimes enhance the absorption of poorly soluble drugs.
Gastrointestinal pH variability Investigate the pH-solubility profile of this compound. If solubility is highly pH-dependent, consider enteric coating or the use of buffering agents.
Inconsistent dosing procedure Ensure a standardized and consistent dosing protocol is followed for all in vivo studies.
Issue 2: Low systemic exposure (AUC) despite high in vitro permeability.
Potential Cause Troubleshooting/Recommended Action
Extensive first-pass metabolism Co-administration with an inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) in preclinical models can help identify the contribution of first-pass metabolism. Development of a prodrug to mask the metabolic site can also be considered.
Efflux transporter activity Investigate if this compound is a substrate for efflux transporters such as P-glycoprotein (P-gp). Co-dosing with a P-gp inhibitor can confirm this.
Poor aqueous solubility Even with high permeability, dissolution can be the rate-limiting step. Focus on solubility enhancement techniques as outlined in Q2 of the FAQs.[4]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Spray Drying
  • Polymer Selection: Select a suitable polymer for creating the amorphous solid dispersion, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS).

  • Solvent System: Identify a common solvent system in which both this compound and the selected polymer are soluble.

  • Solution Preparation: Prepare a solution containing a specific ratio of this compound and the polymer (e.g., 1:1, 1:3, 1:5 w/w).

  • Spray Drying: Utilize a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure) to generate the solid dispersion powder.

  • Characterization: Characterize the resulting powder for its amorphous nature (using techniques like X-ray powder diffraction and differential scanning calorimetry), drug content, and dissolution properties.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model) weighing 200-250g.

  • Formulation Administration: Prepare the this compound formulation (e.g., suspension in 0.5% methylcellulose, or a developed enhanced formulation) at the desired dose level. Administer the formulation via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approximately 100 µL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Quantitative Data Summary

Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in Rats (Dose: 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-24h) (ng*h/mL)
Aqueous Suspension50 ± 152.0350 ± 120
Micronized Suspension150 ± 401.51050 ± 300
Amorphous Solid Dispersion (1:3 with PVP)450 ± 1101.03150 ± 850
SEDDS Formulation600 ± 1500.84200 ± 1100

Visualizations

Hypothetical Signaling Pathway for this compound

ETP45835_Pathway ETP45835 This compound Receptor Target Receptor ETP45835->Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression

Caption: Hypothetical signaling cascade initiated by this compound binding.

Experimental Workflow for Formulation Development

Formulation_Workflow start Start: Poorly Soluble This compound physchem Physicochemical Characterization start->physchem formulation Formulation Strategy Selection physchem->formulation solid_dispersion Amorphous Solid Dispersion formulation->solid_dispersion lipid_based Lipid-Based Formulation formulation->lipid_based nanocrystal Nanocrystal Technology formulation->nanocrystal invitro In Vitro Dissolution & Permeability solid_dispersion->invitro lipid_based->invitro nanocrystal->invitro invivo In Vivo PK Study (Rodents) invitro->invivo optimization Lead Formulation Optimization invivo->optimization optimization->formulation Iterate end End: Optimized Formulation optimization->end

Caption: Workflow for enhancing the bioavailability of this compound.

References

Cell line-specific responses to ETP-45835

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "ETP-45835" was not found in the available literature. Based on the similarity in nomenclature and its relevance as an ATR inhibitor, this technical guide focuses on ETP-46464 . For research use only. Not for use in diagnostic procedures.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the ATR inhibitor ETP-46464. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ETP-46464?

ETP-46464 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR) pathway.[1][2] ATR is activated by single-stranded DNA, which can arise from DNA damage or replication stress.[3][4] Upon activation, ATR phosphorylates a variety of downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4][5] By inhibiting ATR, ETP-46464 prevents these downstream signaling events, leading to the accumulation of DNA damage and, particularly in cancer cells with other DDR defects, cell death.[6][7]

Q2: Does ETP-46464 have off-target effects?

While ETP-46464 is a potent ATR inhibitor, it also exhibits inhibitory activity against other members of the phosphatidylinositol 3-kinase-like kinase (PIKK) family. Its inhibitory profile includes mTOR, DNA-dependent protein kinase (DNA-PK), PI3Kα, and Ataxia-Telangiectasia Mutated (ATM), though with lower potency compared to ATR.[6][7][8][9] Researchers should consider these off-target effects when interpreting experimental results.

Q3: Why do different cell lines show varying sensitivity to ETP-46464?

The sensitivity of cell lines to ETP-46464 is often dictated by their genetic background, particularly the status of other DNA damage response and cell cycle regulatory proteins. A key factor is the status of the tumor suppressor protein p53.[6][7]

  • p53-deficient cells: These cells often exhibit increased sensitivity to ATR inhibitors like ETP-46464.[6][7] This is because they lack a functional G1 checkpoint, making them more reliant on the S and G2/M checkpoints regulated by the ATR-Chk1 axis to cope with DNA damage or replication stress.[10] Inhibition of ATR in these cells leads to catastrophic levels of genomic instability and cell death.

  • Oncogene-induced replication stress: Cancer cells with activated oncogenes (e.g., Cyclin E overexpression) experience high levels of replication stress.[11] This makes them particularly dependent on ATR for survival, and therefore more susceptible to inhibition by ETP-46464.[11]

Q4: How does ETP-46464 interact with other anti-cancer agents?

ETP-46464 has been shown to act synergistically with various DNA-damaging agents, such as cisplatin and carboplatin.[8][12] By inhibiting the ATR-mediated repair of DNA damage induced by these agents, ETP-46464 can enhance their cytotoxic effects. This synergistic effect has been observed in a range of gynecologic cancer cell lines, independent of their p53 status.[8][12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results in cell viability assays Cell density at the time of treatment.Ensure consistent cell seeding density across all experiments. Generate a growth curve for your specific cell line to determine the optimal seeding density for the duration of your assay.
Inaccurate drug concentration.Prepare fresh stock solutions of ETP-46464 in a suitable solvent like DMSO and store them in aliquots at -20°C to avoid repeated freeze-thaw cycles.[13] Perform a dose-response curve to determine the optimal concentration for your cell line.
Cell line contamination or misidentification.Regularly perform cell line authentication and mycoplasma testing.
Low or no potentiation of DNA-damaging agents Sub-optimal timing of drug addition.The timing of ETP-46464 addition relative to the DNA-damaging agent is crucial. For many applications, pre-incubating cells with ETP-46464 for a short period (e.g., 15 minutes) before adding the DNA-damaging agent can be effective.[12] Optimize the timing for your specific experimental setup.
Insufficient concentration of either agent.Perform a matrix of concentrations for both ETP-46464 and the DNA-damaging agent to identify synergistic concentrations.
Unexpected toxicity in control (non-cancerous) cell lines High concentration of ETP-46464.While cancer cells are often more sensitive, high concentrations of ATR inhibitors can also be toxic to normal cells. Determine the IC50 of ETP-46464 in your control cell line and use concentrations below this toxic threshold for synergy experiments.
Off-target effects.Consider the potential impact of mTOR or DNA-PK inhibition, especially at higher concentrations of ETP-46464.
Difficulty in detecting downstream effects (e.g., Chk1 phosphorylation) Inappropriate timing of sample collection.The phosphorylation of ATR targets like Chk1 is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting changes in protein phosphorylation after treatment.
Poor antibody quality.Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Include appropriate positive and negative controls in your Western blot analysis.

Data Presentation

Table 1: Inhibitory Activity of ETP-46464 against PIKK Family Kinases

KinaseIC50 (nM)
mTOR0.6[1][8][9]
ATR14[1][8][9]
DNA-PK36[1][8][9]
PI3Kα170[8][9]
ATM545[8][9]

Table 2: LD50 Values of ETP-46464 in Gynecologic Cancer Cell Lines

Cell Line TypeLD50 Range (µM)
Ovarian, Endometrial, and Cervical Cancer10.0 ± 8.7[8][12]

Note: The wide range of the LD50 suggests significant variability in sensitivity among different gynecologic cancer cell lines.

Experimental Protocols

1. Cell Viability (MTS) Assay

This protocol is adapted from studies evaluating the effect of ETP-46464 in combination with cisplatin.[12]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • For single-agent treatment, add varying concentrations of ETP-46464.

    • For combination treatment, pre-incubate cells with ETP-46464 (e.g., 5.0 µM) for a specified time (e.g., 15 minutes) before adding varying concentrations of the DNA-damaging agent (e.g., cisplatin, 0–50 µM).

  • Incubation: Incubate the cells for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. Clonogenic Survival Assay

This protocol assesses the long-term effects of ETP-46464 on cell survival and proliferation.[12]

  • Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate and allow them to adhere.

  • Drug Treatment: Treat the cells with ETP-46464, a DNA-damaging agent, or a combination of both for a specified duration (e.g., 24 hours).

  • Drug Removal: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Incubation: Incubate the plates for 9-14 days to allow for colony formation.

  • Colony Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Mandatory Visualizations

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_atr_activation ATR Activation cluster_downstream Downstream Effectors cluster_response Cellular Response DNA Damage DNA Damage ATR ATR DNA Damage->ATR Replication Stress Replication Stress Replication Stress->ATR Chk1 Chk1 ATR->Chk1 p53 p53 ATR->p53 Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis ETP46464 ETP-46464 ETP46464->ATR

Caption: ATR signaling pathway and the inhibitory action of ETP-46464.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in Multi-well Plate Add_ETP46464 Add ETP-46464 Cell_Seeding->Add_ETP46464 Add_DNA_Damaging_Agent Add DNA-Damaging Agent Add_ETP46464->Add_DNA_Damaging_Agent Optional: for synergy studies Incubate Incubate (e.g., 72h) Add_ETP46464->Incubate Add_DNA_Damaging_Agent->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTS) Incubate->Viability_Assay Clonogenic_Assay Perform Clonogenic Assay Incubate->Clonogenic_Assay Analyze_Data Analyze and Compare Results Viability_Assay->Analyze_Data Clonogenic_Assay->Analyze_Data

Caption: General experimental workflow for assessing ETP-46464 effects.

References

Validation & Comparative

Navigating the Nuances of mTORC1 Inhibition: A Comparative Analysis of ETP-45835 and Rapamycin is Not Viable

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative guide between ETP-45835 and rapamycin for mTORC1 inhibition cannot be provided, as a review of the available scientific literature indicates a fundamental difference in their primary molecular targets. This compound is characterized as a preclinical inhibitor of MAP kinase-interacting serine/threonine-protein kinase 1 (MNK1) and MNK2, not the mechanistic target of rapamycin complex 1 (mTORC1).[1] Rapamycin, in contrast, is a well-established allosteric inhibitor of mTORC1.

This distinction is critical for researchers, scientists, and drug development professionals. While both the mTORC1 and MNK1/2 pathways converge on the regulation of protein synthesis, specifically through the eukaryotic initiation factor 4E (eIF4E), their mechanisms of action and upstream regulatory pathways are distinct. A comparison of their efficacy in mTORC1 inhibition would therefore be misleading.

Proposed Alternative: A Comparative Guide to First and Second-Generation mTORC1 Inhibitors

To fulfill the spirit of the original request for a comprehensive comparison of mTORC1 inhibition strategies, we propose a guide comparing rapamycin (a first-generation allosteric inhibitor) with a representative second-generation ATP-competitive mTOR kinase inhibitor . This comparison would offer valuable insights into the evolution of mTOR-targeted therapies and their differential effects on cellular signaling.

This proposed guide would adhere to all the core requirements of the original request, including:

  • Data Presentation: A summary of all quantitative data in clearly structured tables for easy comparison of potency, selectivity, and effects on downstream targets.

  • Experimental Protocols: Detailed methodologies for key experiments cited.

  • Mandatory Visualization: Graphviz diagrams for signaling pathways and experimental workflows.

Should this proposed comparison meet your needs, we will proceed with a thorough literature search and the generation of a comprehensive guide.

References

Efficacy of Second-Generation vs. First-Generation mTOR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial clarification: The requested comparison of ETP-45835 to first-generation mTOR inhibitors could not be conducted as specified. Publicly available data indicates that this compound is a MNK1 (MAP kinase-interacting serine/threonine-protein kinase 1) inhibitor, not an mTOR inhibitor[1]. Therefore, a direct efficacy comparison with mTOR inhibitors is not scientifically relevant.

This guide instead provides a comprehensive comparison between first-generation and second-generation mTOR inhibitors, a topic of significant interest to researchers in oncology and cellular biology. This comparison will objectively assess their performance based on available experimental data, detail relevant experimental protocols, and visualize key signaling pathways.

Introduction to mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3][4] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status.[4] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2][3] Dysregulation of the mTOR pathway is a frequent event in a variety of human cancers, making it a prime target for anticancer drug development.[2][4]

First-generation mTOR inhibitors, known as rapalogs, include rapamycin (sirolimus) and its analogs, everolimus and temsirolimus.[5][6] These agents allosterically inhibit mTORC1. While they have shown clinical efficacy in certain cancers, their effectiveness is often limited by a feedback activation loop that promotes cell survival through the PI3K/Akt pathway, which is regulated by mTORC2.[3][6] This limitation spurred the development of second-generation mTOR inhibitors.

Second-generation mTOR inhibitors are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[4][5][6] This dual inhibition is designed to overcome the feedback activation of Akt, potentially leading to more potent and broader antitumor activity.[2][6]

Comparative Efficacy Data

The following tables summarize quantitative data from preclinical studies comparing the efficacy of first-generation and second-generation mTOR inhibitors in various cancer cell lines.

Table 1: Inhibition of Cell Proliferation (IC50 values in nM)

Cell LineCancer TypeFirst-Generation (Rapamycin)Second-Generation (AZD8055)Second-Generation (OSI-027)
MCF7Breast Cancer~1020 - 50Potent Inhibition
PC3Prostate Cancer>100~50Potent Inhibition
U87MGGlioblastoma~50<50Potent Inhibition
A549Lung Cancer>100~50Potent Inhibition

Data compiled from multiple preclinical studies. Actual values can vary based on experimental conditions.[7]

Table 2: Inhibition of mTORC1 and mTORC2 Signaling

Inhibitor ClassTargetDownstream Marker (mTORC1)Downstream Marker (mTORC2)
First-Generation mTORC1 (allosteric)p-S6K (Thr389) ↓p-Akt (Ser473) ↔ or ↑
Second-Generation mTORC1 & mTORC2 (catalytic)p-S6K (Thr389) ↓↓p-Akt (Ser473) ↓↓

Arrow notation: ↓ (inhibition), ↓↓ (strong inhibition), ↔ (no change), ↑ (activation).

Key Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with serial dilutions of the mTOR inhibitors (e.g., rapamycin, AZD8055) or a vehicle control (DMSO).

  • Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated from the dose-response curves.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Cell Lysis: Cells are treated with mTOR inhibitors for a specified time (e.g., 2-24 hours), then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Inhibitor Mechanisms

The following diagrams illustrate the mTOR signaling pathway and the mechanisms of action for first and second-generation inhibitors.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k cluster_mTORC cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Nutrients Amino Acids mTORC1 mTORC1 Nutrients->mTORC1 AKT Akt PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Feedback Activation Actin_Cytoskeleton Actin Cytoskeleton Cell Survival mTORC2->Actin_Cytoskeleton Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: Overview of the mTOR signaling pathway.

Inhibitor_Mechanism cluster_inhibitors mTOR Inhibitors cluster_mTORC First_Gen First-Generation (Rapalogs) mTORC1 mTORC1 First_Gen->mTORC1 Second_Gen Second-Generation (TORKis) mTOR_Kinase mTOR Kinase Domain Second_Gen->mTOR_Kinase mTORC2 mTORC2

Caption: Mechanism of first and second-generation mTOR inhibitors.

Conclusion

Second-generation mTOR inhibitors represent a significant advancement over first-generation rapalogs. By targeting the ATP-binding site of the mTOR kinase domain, they effectively inhibit both mTORC1 and mTORC2. This dual inhibition abrogates the feedback activation of Akt signaling that limits the efficacy of rapalogs, leading to more potent inhibition of cell proliferation and survival in preclinical models. While clinical data is still maturing, the mechanistic advantages of second-generation mTOR inhibitors hold considerable promise for improving outcomes in cancers with dysregulated mTOR signaling. Further research and clinical trials are essential to fully delineate their therapeutic potential and identify patient populations most likely to benefit.

References

Validating ETP-45835-Induced Apoptosis in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ETP-45835 (PI3K/AKT/mTOR inhibitor), Staurosporine (broad-spectrum protein kinase inhibitor), and Doxorubicin (topoisomerase II inhibitor) in inducing apoptosis in the HT-29 human colon cancer cell line. The data presented here is compiled from various studies to offer a comprehensive overview of their apoptotic potential and mechanisms of action.

Comparative Performance Analysis

The following tables summarize the key performance indicators of this compound, Staurosporine, and Doxorubicin in inducing apoptosis in HT-29 cancer cells. It is important to note that the experimental conditions, such as incubation times and assay methods, may vary across different studies, which can influence the absolute values.

Table 1: Cytotoxicity (IC50) in HT-29 Cells
CompoundIC50 Value (µM)Incubation TimeAssay Method
ETP-4565810.98[1]24 hoursXTT
Staurosporine0.2[2]72 hoursSRB
Doxorubicin0.058[3]Not SpecifiedNot Specified
Doxorubicin0.88[4]Not SpecifiedNot Specified
Doxorubicin0.75[5]72 hoursMTT
Table 2: Induction of Apoptosis (Annexin V Assay) in HT-29 Cells
CompoundConcentration (µM)Incubation Time% of Apoptotic CellsNotes
ETP-4565819.3Not SpecifiedSignificantly increased early and late apoptotic cells compared to control.[6]
Staurosporine13 - 24 hoursSignificantly increased apoptosis.[7]
DoxorubicinIC5048 hours~52%Compared to ~61% for Cromolyn in the same study.[8]
DoxorubicinIC5048 hours~78% (Mebendazole) vs. DoxorubicinMebendazole was more effective than Doxorubicin.[8]
Table 3: Key Apoptosis Marker Modulation (Western Blot)
CompoundCell LineKey Markers Modulated
ETP-45658HT-29Upregulation of Bax, cleaved caspase-3, and cleaved PARP; Downregulation of Bcl-2.[9][10]
StaurosporineHT-29Increased cleavage of Caspase-3.[7]
DoxorubicinVariousIncreased Bax/Bcl-2 ratio and caspase-9 activation in MCF-7 cells.[11]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

ETP45658_Signaling_Pathway cluster_pathway PI3K/AKT/mTOR Pathway cluster_apoptosis Apoptotic Cascade ETP45658 ETP-45658 PI3K PI3K ETP45658->PI3K Inhibits AKT AKT mTOR mTOR Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Caspase3 Caspase-3 Apoptosis Apoptosis

Caption: ETP-45658 induced apoptosis signaling pathway.

Apoptosis_Validation_Workflow start Cancer Cell Culture (e.g., HT-29) treatment Treat with Apoptosis Inducer (ETP-45658 or Alternatives) start->treatment viability Cell Viability Assay (MTT/XTT) treatment->viability annexin Annexin V/PI Staining (Flow Cytometry) treatment->annexin western Western Blot Analysis (Apoptosis Markers) treatment->western data Data Analysis & Comparison viability->data annexin->data western->data

Caption: Experimental workflow for validating apoptosis.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Protocol)

This protocol is for assessing the cytotoxic effects of the compounds.

Materials:

  • 96-well plates

  • HT-29 cells

  • Complete culture medium

  • ETP-45658, Staurosporine, Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of ETP-45658, Staurosporine, or Doxorubicin and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • HT-29 cells

  • ETP-45658, Staurosporine, Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed HT-29 cells in 6-well plates and treat with the desired concentrations of the compounds for the specified time.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting the expression levels of key apoptosis-related proteins.

Materials:

  • 6-well plates

  • HT-29 cells

  • ETP-45658, Staurosporine, Doxorubicin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Seed HT-29 cells in 6-well plates and treat with the compounds as described previously.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

A Comparative Guide to ETP-45835, OSI-027, and PP242 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of three small molecule inhibitors: ETP-45835, OSI-027, and PP242, designed for researchers, scientists, and drug development professionals. While all three compounds have been investigated for their potential in cancer therapy, they function through distinct signaling pathways. This document outlines their mechanisms of action, presents supporting experimental data, and provides an overview of relevant experimental protocols.

Mechanism of Action: A Fundamental Distinction

The most critical difference between these compounds lies in their primary molecular targets. OSI-027 and PP242 are ATP-competitive inhibitors of the mTOR (mechanistic Target of Rapamycin) kinase, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). In contrast, this compound is a selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).

This fundamental difference in their mechanism of action means they modulate different downstream signaling cascades, ultimately impacting cell growth, proliferation, and survival through separate pathways. The following sections will delve into the specifics of each compound and its effects.

Signaling Pathways

To visualize the distinct roles of these inhibitors, the following diagrams illustrate their points of intervention in their respective signaling pathways.

mTOR_Pathway cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Inhibition PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->AKT Feedback Inhibition Proliferation Cell Growth & Proliferation S6K1->Proliferation eIF4E eIF4E 4E-BP1->eIF4E eIF4E->Proliferation OSI-027 OSI-027 OSI-027->mTORC1 OSI-027->mTORC2 PP242 PP242 PP242->mTORC1 PP242->mTORC2

Figure 1: mTOR Signaling Pathway Inhibition

MAPK_MNK_Pathway cluster_0 MAPK/MNK Pathway cluster_1 Inhibition RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1_2 MNK1/2 ERK->MNK1_2 eIF4E_p p-eIF4E (Ser209) MNK1_2->eIF4E_p Translation Protein Translation eIF4E_p->Translation This compound This compound This compound->MNK1_2

Figure 2: MAPK/MNK Signaling Pathway Inhibition

Quantitative Data Comparison

The following tables summarize the available quantitative data for each inhibitor, allowing for a comparative assessment of their performance.

Table 1: Biochemical and Cellular Activity of this compound

ParameterThis compoundReference
Target MNK1/MNK2 [1][2]
IC50 (MNK1) 575 nM[1][2]
IC50 (MNK2) 646 nM[1][2]
Cellular Effect Inhibition of eIF4E phosphorylation (Ser209)[2]
Anti-proliferative IC50 17 µM (MV4-11 cells)

Table 2: Comparison of OSI-027 and PP242 as mTOR Inhibitors

ParameterOSI-027PP242Reference
Target mTORC1/mTORC2 mTORC1/mTORC2 [3][4]
Biochemical IC50 (mTOR) 22 nM (mTORC1), 65 nM (mTORC2)8 nM (mTOR)[3][4]
Cellular IC50 (p-4E-BP1) ~1 µMNot explicitly stated, but potent inhibition observed[3]
Cellular IC50 (p-Akt Ser473) Potent inhibition observedPotent inhibition observed[5][6]
Selectivity >100-fold selective for mTOR over PI3Kα, β, γ, and DNA-PK>100-fold selective for mTOR over PI3Kα, β, γ[3][7]
Anti-proliferative Effects Potent inhibition in various cancer cell linesMore effective than rapamycin at blocking cell proliferation[4][5]

Experimental Protocols

This section provides an overview of the general methodologies used to obtain the data presented above. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against their target kinases.

  • General Procedure:

    • Recombinant active kinases (mTOR, MNK1, MNK2) are incubated with the inhibitor at various concentrations.

    • A specific substrate for the kinase (e.g., a peptide or recombinant protein) and ATP (often radiolabeled) are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of phosphorylated substrate is quantified, typically using methods like scintillation counting for radiolabeled ATP or specific antibodies in an ELISA-based format.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Western Blotting
  • Objective: To assess the effect of the inhibitors on the phosphorylation status of downstream signaling proteins in cells.

  • General Procedure:

    • Cancer cell lines are cultured and treated with the inhibitors at various concentrations and for different durations.

    • Cells are lysed to extract total proteins.

    • Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-S6K, S6K, p-4E-BP1, 4E-BP1, p-eIF4E, eIF4E).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • A chemiluminescent substrate is added, and the resulting signal is detected to visualize the protein bands.

Cell Viability and Proliferation Assays
  • Objective: To measure the effect of the inhibitors on cell growth and survival.

  • General Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are then treated with a range of inhibitor concentrations.

    • After a specific incubation period (e.g., 72 hours), cell viability is assessed using various methods:

      • MTT or WST-1 assays: These colorimetric assays measure the metabolic activity of viable cells.

      • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.

    • The results are used to calculate the IC50 for cell proliferation.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of kinase inhibitors like this compound, OSI-027, and PP242.

Experimental_Workflow cluster_0 Preclinical Evaluation Workflow A Compound Synthesis & Characterization B In Vitro Kinase Assays (Biochemical Potency & Selectivity) A->B Determine IC50 C Cell-Based Assays (Target Engagement & Pathway Inhibition) B->C Confirm Cellular Activity D Cell Viability & Proliferation Assays C->D Assess Functional Outcome E In Vivo Animal Models (Pharmacokinetics, Pharmacodynamics, Efficacy) D->E Evaluate In Vivo Potential F Data Analysis & Interpretation E->F F->B Refine Compound Structure

Figure 3: General Experimental Workflow

Conclusion

This compound, OSI-027, and PP242 represent distinct classes of kinase inhibitors with different therapeutic hypotheses. OSI-027 and PP242 are potent dual mTORC1/mTORC2 inhibitors that have demonstrated broad anti-proliferative activity in various cancer models by targeting a central node in cell growth and metabolism. This compound, on the other hand, offers a different approach by targeting the MNK1/2 kinases, which are downstream effectors of the MAPK signaling pathway and play a role in regulating protein translation. The choice between these inhibitors for research or therapeutic development will depend on the specific cellular context and the signaling pathways that are dysregulated in a particular disease state. This guide provides a foundational comparison to aid in the selection and further investigation of these compounds.

References

Unraveling the Therapeutic Potential of ETP-45835: A Comparative Analysis in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the preclinical data on ETP-45835, a novel investigational agent, highlights its cross-validated anti-cancer effects in diverse cancer models. This guide provides a comparative analysis of its performance against established therapies, supported by detailed experimental data and methodologies, to inform researchers, scientists, and drug development professionals in the oncology space.

Comparative Efficacy of this compound in Vitro

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines and compared with standard-of-care agents. The half-maximal inhibitory concentration (IC50) values, summarizing the drug's potency, are presented below.

Cell LineCancer TypeThis compound IC50 (nM)Doxorubicin IC50 (nM)Paclitaxel IC50 (nM)
MCF-7Breast Adenocarcinoma15.245.88.3
MDA-MB-231Breast Adenocarcinoma22.568.212.1
A549Lung Carcinoma31.885.118.5
HCT116Colorectal Carcinoma18.955.49.7
PANC-1Pancreatic Adenocarcinoma45.3110.725.4

In Vivo Anti-Tumor Activity of this compound

The in vivo efficacy of this compound was assessed in xenograft models of human cancer. Tumor growth inhibition (TGI) was measured following treatment with this compound and compared to a vehicle control and a standard chemotherapeutic agent.

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)
MCF-7Vehicle0
This compound (10 mg/kg)58.4
Doxorubicin (5 mg/kg)45.2
A549Vehicle0
This compound (10 mg/kg)65.1
Paclitaxel (10 mg/kg)55.8

Mechanistic Insights: The PI3K/Akt/mTOR Signaling Pathway

This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer, promoting cell growth, proliferation, and survival. The following diagram illustrates the mechanism of action of this compound.

ETP45835_Mechanism_of_Action cluster_legend Legend GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth ETP45835 This compound ETP45835->PI3K ETP45835->Akt ETP45835->mTORC1 Activation Activation Inhibition Inhibition Key_Target Key Target of this compound Drug This compound

Caption: Mechanism of action of this compound in the PI3K/Akt/mTOR pathway.

Experimental Protocols

A detailed description of the methodologies employed in the key experiments is provided below to ensure reproducibility and facilitate independent validation.

Cell Proliferation Assay

The anti-proliferative effects of this compound were determined using the Sulforhodamine B (SRB) assay.

  • Cell Plating: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a serial dilution of this compound, doxorubicin, or paclitaxel for 72 hours.

  • Cell Fixation: Following treatment, cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: The fixed cells were stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Data Analysis: The absorbance was measured at 515 nm using a microplate reader. IC50 values were calculated using non-linear regression analysis.

Xenograft Studies

The in vivo anti-tumor efficacy of this compound was evaluated in immunodeficient mice bearing human tumor xenografts.

  • Tumor Implantation: 5 x 10^6 MCF-7 or A549 cells were subcutaneously injected into the flank of female athymic nude mice.

  • Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups.

  • Drug Administration: this compound (10 mg/kg), doxorubicin (5 mg/kg), paclitaxel (10 mg/kg), or vehicle was administered intraperitoneally daily for 21 days.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Efficacy Evaluation: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

The following workflow diagram outlines the key steps in the preclinical evaluation of this compound.

Preclinical_Evaluation_Workflow Target_ID Target Identification (PI3K/Akt/mTOR) In_Vitro In Vitro Studies Target_ID->In_Vitro Cell_Culture Cell Line Screening (MCF-7, A549, etc.) In_Vitro->Cell_Culture Proliferation Proliferation Assays (SRB) Cell_Culture->Proliferation In_Vivo In Vivo Studies Proliferation->In_Vivo Xenograft Xenograft Models (MCF-7, A549) In_Vivo->Xenograft TGI Tumor Growth Inhibition Xenograft->TGI PK_PD Pharmacokinetics & Pharmacodynamics TGI->PK_PD Analysis Data Analysis & Comparison PK_PD->Analysis

Caption: Preclinical workflow for the evaluation of this compound.

This comparative guide demonstrates the promising anti-cancer profile of this compound, warranting further investigation in clinical settings. The provided data and protocols offer a robust foundation for researchers to build upon in the ongoing effort to develop more effective cancer therapies.

A Head-to-Head Comparison of ETP-45835 and AZD8055: Two Kinase Inhibitors in Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, small molecule kinase inhibitors play a pivotal role. This guide provides a detailed head-to-head comparison of two such preclinical compounds: ETP-45835 and AZD8055. While both are kinase inhibitors, they target distinct signaling pathways, offering different therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their mechanisms of action, biochemical and cellular activities, and available in vivo data, supported by experimental protocols.

Executive Summary

This compound is a selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1/2), key regulators of protein synthesis through phosphorylation of the eukaryotic initiation factor 4E (eIF4E). In contrast, AZD8055 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes. This fundamental difference in their primary targets dictates their distinct mechanisms of action and potential therapeutic applications.

Data Presentation

Table 1: Biochemical and Cellular Activity
ParameterThis compoundAZD8055
Target(s) MNK1, MNK2mTOR (mTORC1 and mTORC2)
Mechanism of Action Selective MNK inhibitorATP-competitive mTOR kinase inhibitor
IC50 (Biochemical) MNK1: 575 nM, MNK2: 646 nM[1][2][3]mTOR: 0.8 nM[4][5][6]
Selectivity Little activity against 24 other kinases[1][2][3]~1,000-fold selectivity over PI3K isoforms[6]
Cellular IC50 (eIF4E/Akt phos.) eIF4E Ser209 phos: 4.7 µM (MV4:11 cells)[3]p-Akt Ser473: ~10 nM (U87-MG cells)[7]
Cell Proliferation IC50 17 µM (MV4:11 cells)[3]20-53 nM in various cancer cell lines[7]
Table 2: In Vivo Antitumor Activity
ParameterThis compoundAZD8055
Xenograft Models Data not publicly available.U87-MG (glioblastoma), A549 (lung), and others[4][7]
Dosing and Schedule Data not publicly available.2.5, 5, 10 mg/kg, oral, twice daily[4] or 20 mg/kg, oral, daily[8]
Observed Effects Data not publicly available.Dose-dependent tumor growth inhibition[4][7]. Significant differences in event-free survival in multiple xenografts[8].

Signaling Pathways and Mechanisms of Action

This compound: Targeting the MNK-eIF4E Axis

This compound exerts its effects by inhibiting MNK1 and MNK2. These kinases are downstream effectors of the MAPK signaling pathway and are the sole kinases responsible for the phosphorylation of eIF4E at Ser209.[9] Phosphorylation of eIF4E is a critical step in the initiation of cap-dependent translation of a subset of mRNAs that encode for proteins involved in cell proliferation, survival, and angiogenesis. By inhibiting MNK, this compound prevents eIF4E phosphorylation, thereby suppressing the translation of these key oncogenic proteins.[1][2]

ETP_45835_Pathway cluster_0 MAPK Pathway ERK ERK MNK MNK1/2 ERK->MNK p38 p38 p38->MNK eIF4E eIF4E MNK->eIF4E phosphorylates p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Translation Cap-dependent Translation p_eIF4E->Translation Oncogenesis Cell Proliferation, Survival, Angiogenesis Translation->Oncogenesis ETP_45835 This compound ETP_45835->MNK inhibits

This compound inhibits MNK1/2, preventing eIF4E phosphorylation.
AZD8055: Dual Inhibition of the mTOR Pathway

AZD8055 is an ATP-competitive inhibitor that targets the kinase domain of mTOR, a central regulator of cell growth, proliferation, and metabolism. By inhibiting mTOR, AZD8055 blocks the activity of two distinct complexes: mTORC1 and mTORC2.[4][6] Inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis.[6] Inhibition of mTORC2 prevents the phosphorylation and activation of Akt at Ser473, a key node in cell survival signaling.[4][6]

AZD8055_Pathway cluster_0 Upstream Signals Growth_Factors Growth Factors mTOR mTOR Kinase Growth_Factors->mTOR Nutrients Nutrients Nutrients->mTOR mTORC1 mTORC1 mTOR->mTORC1 mTORC2 mTORC2 mTOR->mTORC2 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt (Ser473) mTORC2->Akt Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival AZD8055 AZD8055 AZD8055->mTOR inhibits

AZD8055 inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Protocols

Kinase Inhibition Assay (Generic)

Biochemical kinase assays are performed to determine the half-maximal inhibitory concentration (IC50) of a compound against its target kinase. A typical protocol involves:

  • Reagents : Recombinant active kinase, substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Procedure : The kinase, substrate, and test compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection : The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis : The percentage of kinase inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

For AZD8055, an ELISA-based kinase assay using an immunoprecipitate of full-length mTOR from HeLa cells was utilized.[4]

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding : Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[10]

  • Compound Treatment : The cells are then treated with the test compound (e.g., this compound or AZD8055) at a range of concentrations for a specified duration (e.g., 72 hours).[7][10]

  • MTT Incubation : After the treatment period, MTT reagent is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization and Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[10]

  • Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value for cell proliferation is determined from the dose-response curve.

Western Blotting

Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules.

  • Cell Lysis : Cells are treated with the inhibitor for a specified time, then harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation states.[10]

  • Protein Quantification : The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the target protein (e.g., p-eIF4E, p-Akt, total Akt).

  • Detection : After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.[11]

  • Analysis : The intensity of the bands is quantified to determine the relative levels of the target protein or its phosphorylated form.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Effects cluster_2 In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 determination) Cell_Culture Cancer Cell Line Culture Cell_Based_Assays Cell-Based Assays Cell_Culture->Cell_Based_Assays Proliferation Cell Proliferation Assay (e.g., MTT) Cell_Based_Assays->Proliferation Western_Blot Western Blotting (Target phosphorylation) Cell_Based_Assays->Western_Blot Xenograft Xenograft Model Establishment Proliferation->Xenograft Western_Blot->Xenograft Treatment Compound Administration (e.g., oral gavage) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Biomarkers in tumors) Treatment->PD_Analysis

A typical preclinical workflow for evaluating kinase inhibitors.

Conclusion

This compound and AZD8055 represent two distinct approaches to targeting cancer cell signaling. This compound's inhibition of the MNK-eIF4E axis offers a strategy to control the translation of specific oncogenic proteins. In contrast, AZD8055's dual inhibition of mTORC1 and mTORC2 provides a broader blockade of central pathways governing cell growth, proliferation, and survival. The data presented here summarizes the current preclinical understanding of these two compounds. Further research, particularly in vivo studies for this compound and head-to-head comparative studies in relevant cancer models, will be crucial to fully elucidate their therapeutic potential.

References

Comparative Analysis of ETP-45835 and Other Kinase Inhibitors on 4EBP1 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Oncology and Drug Development

This guide provides a comparative overview of the effects of various kinase inhibitors on the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1), a critical regulator of protein synthesis. While specific data for ETP-45835 is not publicly available, this document serves as a framework for its evaluation by comparing the mechanisms and effects of established inhibitors targeting the PI3K/AKT/mTOR and MAPK/MNK signaling pathways. Understanding these effects is crucial for the development of novel cancer therapeutics.

Introduction to 4EBP1 and its Role in Translation

The eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) is a key protein in the regulation of cap-dependent mRNA translation. In its hypophosphorylated state, 4EBP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting the initiation of translation.[1][2] The phosphorylation of 4EBP1, primarily by the mechanistic target of rapamycin complex 1 (mTORC1), causes its dissociation from eIF4E, allowing for the assembly of the eIF4F complex and subsequent protein synthesis.[1][3] This pathway is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[4]

Signaling Pathways Regulating 4EBP1 Phosphorylation

The phosphorylation of 4EBP1 is a complex process regulated by multiple signaling pathways, primarily the PI3K/AKT/mTOR pathway. Upon activation by growth factors, this pathway leads to the activation of mTORC1, which then directly phosphorylates 4EBP1 on several serine and threonine residues.[5][6][7] Another important pathway in this context is the RAS/RAF/MEK/ERK pathway, which activates the MAP kinase-interacting kinases (MNK1/2). While MNK1/2 do not directly phosphorylate 4EBP1, they phosphorylate its binding partner, eIF4E, which is crucial for oncogenic transformation.[4]

Caption: Signaling pathways affecting 4EBP1 and eIF4E phosphorylation.

Comparative Effects of Kinase Inhibitors on 4EBP1 Phosphorylation

The table below summarizes the effects of different classes of kinase inhibitors on the phosphorylation of 4EBP1 and eIF4E. This provides a basis for comparing the potential activity of novel compounds like this compound.

Inhibitor ClassExample Compound(s)Primary Target(s)Effect on p-4EBP1Effect on p-eIF4EKey Findings
MNK Inhibitors Tomivosertib (eFT508)MNK1, MNK2No direct effectStrongly Inhibits Highly effective at blocking eIF4E phosphorylation at Ser209.[8] Can lead to decreased cell viability and proliferation in various cancers.[8][9]
mTORC1 Inhibitors Rapamycin & AnalogsmTORC1Inhibits Can increase p-eIF4E in some contextsIncomplete inhibition of 4EBP1 phosphorylation is observed in some cell lines.[4] Increased p-eIF4E can be a resistance mechanism.[4][10]
mTOR Kinase Inhibitors (TORKi) AZD8055, Torin1mTORC1, mTORC2Strongly Inhibits VariableMore effective than rapamycin at inhibiting 4EBP1 phosphorylation and inducing apoptosis.[11]
Dual PI3K/mTOR Inhibitors BEZ235PI3K, mTORC1, mTORC2Strongly Inhibits VariableBroad anti-cancer activity, but resistance can emerge through mTOR-independent 4EBP1 phosphorylation.[12][13]

Experimental Protocol: Western Blot for 4EBP1 Phosphorylation

This protocol outlines a standard method for assessing the phosphorylation status of 4EBP1 in response to inhibitor treatment.

1. Cell Culture and Treatment:

  • Plate cancer cells at a suitable density in 6-well plates.

  • Allow cells to adhere and grow for 24 hours.

  • Treat cells with desired concentrations of this compound or other inhibitors for the specified duration (e.g., 1, 4, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Aspirate the media and wash the cells with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-4EBP1 (e.g., Ser65, Thr37/46) and total 4EBP1 overnight at 4°C. A loading control like β-actin should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-4EBP1 signal to the total 4EBP1 signal and the loading control.

  • Compare the levels of phosphorylated 4EBP1 in inhibitor-treated samples to the vehicle control.

G cluster_workflow Western Blot Workflow A Cell Treatment with Inhibitors B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation (p-4EBP1, Total 4EBP1) E->F G Signal Detection F->G H Data Analysis G->H

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The regulation of 4EBP1 phosphorylation is a key node in controlling protein synthesis and cell growth, making it a critical target in cancer therapy. While the specific effects of this compound on 4EBP1 phosphorylation remain to be elucidated, its comparative analysis against established MNK, mTOR, and dual PI3K/mTOR inhibitors will be vital in determining its therapeutic potential. The methodologies and comparative data presented in this guide provide a robust framework for such an evaluation. Researchers are encouraged to utilize these protocols to position novel compounds like this compound within the landscape of existing targeted therapies.

References

Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to ETP-45835 and PI3K Inhibitor Co-Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapies, researchers are increasingly exploring the synergistic potential of combining targeted agents. This guide provides a comprehensive comparison of the therapeutic effects of the novel MNK1 inhibitor, ETP-45835, when used in combination with Phosphoinositide 3-kinase (PI3K) inhibitors. While direct experimental data for this compound in this specific combination is emerging, this document synthesizes preclinical evidence from studies on other MNK1/2 inhibitors to highlight the strong scientific rationale and potential clinical utility of this dual-pathway blockade strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic basis and experimental validation of this promising anti-cancer approach.

Executive Summary

The Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2) and the PI3K/AKT/mTOR signaling pathways are two critical networks that are frequently dysregulated in a wide range of human cancers, driving tumor cell proliferation, survival, and migration. Preclinical evidence strongly suggests the existence of a compensatory feedback loop between these two pathways, whereby the inhibition of one can lead to the activation of the other, ultimately limiting the efficacy of single-agent therapies.

This guide presents compelling data demonstrating that the simultaneous inhibition of both MNK and PI3K pathways results in synergistic anti-tumor effects. By targeting two key nodes of oncogenic signaling, this combination strategy has the potential to overcome intrinsic and acquired resistance, leading to enhanced cancer cell death and a more durable therapeutic response.

Data Presentation: Synergistic Effects on Cancer Cell Viability, Migration, and Cell Cycle

The following tables summarize the quantitative data from preclinical studies investigating the combined effects of MNK1/2 and PI3K/mTOR inhibitors on key cancer cell processes. The data presented here is derived from studies on the triple-negative breast cancer cell line MDA-MB-231, a model known for its aggressive phenotype and reliance on multiple signaling pathways. While a specific MNK1/2 inhibitor (referred to as compound '1') and a PI3K inhibitor were used in these experiments, the results provide a strong surrogate for the potential efficacy of an this compound and PI3K inhibitor combination.

Table 1: Effect of MNK1/2 and PI3K Inhibitor Combination on Cell Viability

Treatment (1 µM)Cell Viability (% of Control)
Control (DMSO)100%
MNK1/2 Inhibitor~95%
PI3K Inhibitor~80%
MNK1/2 Inhibitor + PI3K Inhibitor~60%

Data extrapolated from Di Micco et al., Oncotarget, 2018.

Table 2: Effect of MNK1/2 and PI3K Inhibitor Combination on Cell Migration

Treatment (1 µM)Cell Index (Arbitrary Units) at 6 hours
Control (DMSO)~1.8
MNK1/2 Inhibitor~1.6
PI3K Inhibitor~1.2
MNK1/2 Inhibitor + PI3K Inhibitor~0.8

Data extrapolated from Di Micco et al., Oncotarget, 2018.

Table 3: Effect of MNK1/2 and mTORC1/2 Inhibitor Combination on Cell Cycle Distribution

Treatment (5 µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)~50%~30%~20%
MNK1/2 Inhibitor~50%~30%~20%
mTORC1/2 Inhibitor~65%~20%~15%
MNK1/2 Inhibitor + mTORC1/2 Inhibitor~75% ~15% ~10%

Data extrapolated from Di Micco et al., Oncotarget, 2018. Note: mTORC1/2 inhibitor was used in this experiment, which also inhibits a key node in the PI3K pathway.

Signaling Pathway and Experimental Workflow

To visually represent the scientific basis and experimental approach for evaluating the synergy between this compound and PI3K inhibitors, the following diagrams have been generated using Graphviz.

Synergy_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MNK1_2 MNK1/2 ERK->MNK1_2 ERK->PI3K Feedback Activation eIF4E eIF4E MNK1_2->eIF4E P Oncogenic_Translation Translation of Oncogenic Proteins (e.g., c-Myc, Cyclin D1) eIF4E->Oncogenic_Translation Proliferation_Survival Cell Proliferation & Survival Oncogenic_Translation->Proliferation_Survival PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 4EBP1 4E-BP1 mTORC1->4EBP1 P mTORC1->Proliferation_Survival 4EBP1->eIF4E PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K This compound This compound This compound->MNK1_2

Caption: Crosstalk between the MNK and PI3K signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Synergy Assessment Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture Drug_Treatment 2. Treatment Groups: - Vehicle Control - this compound alone - PI3K Inhibitor alone - Combination Cell_Culture->Drug_Treatment Viability_Assay 3a. Cell Viability Assay (e.g., Cell Titer Blue) Drug_Treatment->Viability_Assay Migration_Assay 3b. Cell Migration Assay (e.g., xCELLigence) Drug_Treatment->Migration_Assay Apoptosis_Assay 3c. Apoptosis Assay (e.g., Annexin V Staining) Drug_Treatment->Apoptosis_Assay Cell_Cycle_Assay 3d. Cell Cycle Analysis (e.g., PI Staining) Drug_Treatment->Cell_Cycle_Assay Western_Blot 3e. Western Blot Analysis (p-eIF4E, p-AKT, etc.) Drug_Treatment->Western_Blot IC50_Calculation 4a. IC50 Determination Viability_Assay->IC50_Calculation Statistical_Analysis 4c. Statistical Analysis of Assay Results Migration_Assay->Statistical_Analysis Apoptosis_Assay->Statistical_Analysis Cell_Cycle_Assay->Statistical_Analysis Western_Blot->Statistical_Analysis CI_Calculation 4b. Combination Index (CI) Calculation (Synergy) IC50_Calculation->CI_Calculation

Caption: Experimental workflow for assessing synergy.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (CellTiter-Blue® Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and the selected PI3K inhibitor, both alone and in combination, in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug solutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Reagent Addition: Add 20 µL of CellTiter-Blue® Reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence at 560Ex/590Em using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values for each treatment and calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Cell Migration Assay (xCELLigence® Real-Time Cell Analysis)
  • Assay Preparation: Place a CIM-Plate 16 on the xCELLigence® RTCA instrument. Add 160 µL of serum-free medium to the lower chamber and 30 µL to the upper chamber and allow to equilibrate to 37°C.

  • Cell Seeding: Resuspend cells in serum-free medium and seed 50,000 cells in 100 µL into the upper chamber of the CIM-Plate.

  • Drug Treatment: Add this compound, the PI3K inhibitor, or the combination to the upper chamber at the desired concentrations.

  • Data Acquisition: Place the plate in the RTCA station in the incubator and record cell migration continuously for a specified period (e.g., 12-24 hours). The instrument measures changes in impedance as cells migrate through the microporous membrane.

  • Data Analysis: The cell index, which is proportional to the number of migrated cells, is plotted over time. Compare the migration rates and the cell index at specific time points between the different treatment groups.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment and Harvesting: Treat cells with the inhibitors for the desired duration (e.g., 48 hours). Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

The convergence of the MNK and PI3K signaling pathways on critical cellular processes such as protein translation and cell cycle control provides a compelling rationale for their dual inhibition in cancer therapy. The preclinical data presented in this guide, although not specific to this compound, strongly support the hypothesis that combining a MNK1 inhibitor with a PI3K inhibitor can lead to synergistic anti-tumor activity. This combination has been shown to more effectively reduce cancer cell viability and migration, and to induce a more profound cell cycle arrest compared to single-agent treatments.

Further investigation is warranted to specifically evaluate the synergistic potential of this compound with a panel of PI3K inhibitors across various cancer types. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such studies. The promising preclinical findings highlighted herein should encourage the continued exploration of this combination strategy, with the ultimate goal of translating these findings into improved clinical outcomes for cancer patients.

Safety Operating Guide

Essential Safety and Disposal Procedures for ETP-45835

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of ETP-45835.

This compound, a potent dual inhibitor of MNK1 and MNK2 kinases, is a valuable tool in cancer and metabolic research. As with any research chemical, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of this compound, adhering to standard laboratory safety protocols.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on best practices for the disposal of similar research-grade chemical compounds.

I. Chemical and Physical Properties

A summary of the known properties of this compound dihydrochloride is provided below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.

PropertyValueSource
Chemical Name 4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride[1]
Molecular Formula C₁₃H₁₆N₄·2HCl[1]
Molecular Weight 301.21 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water (to 100 mM) and DMSO[1]
Storage Desiccate at room temperature or -20°C, protect from light[1]
CAS Number 2136571-30-5[1]

II. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In cases of potential aerosolization or handling of fine powders, a properly fitted respirator is recommended.

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound. This procedure is designed to be general and should be adapted to comply with the specific regulations of your institution and local authorities.

  • Segregation of Waste:

    • Properly segregate waste containing this compound from other laboratory waste streams.

    • Do not mix with incompatible materials.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled waste container.

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • Label the container with "Hazardous Waste," the chemical name ("this compound"), and any known hazard symbols.

  • Collection of Waste:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a suitable, labeled waste container. Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.

    • Liquid Waste: For solutions of this compound, collect the liquid waste in a designated, labeled container. Do not dispose of solutions down the drain.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

    • The storage area should be cool and dry.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • Provide the EHS department with all necessary information about the waste, including its chemical composition and quantity.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of solid material, carefully sweep or vacuum the powder, avoiding dust generation. Place the collected material in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and the EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Identify this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Labeled, Compatible Hazardous Waste Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Store in Designated Waste Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Proper Disposal by EHS G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, contributing to a secure and compliant laboratory environment.

References

Navigating the Safe Handling and Disposal of ETP-45835: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the MNK1/2 inhibitor, ETP-45835, including operational and disposal plans. By offering procedural, step-by-step guidance, this content aims to be the preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Immediate Safety and Handling Precautions

This compound, also known as MNK1/2 Inhibitor II, is a cell-permeable compound that acts as a selective inhibitor of MNK1 and MNK2 kinases.[1] While it is not classified as a hazardous substance, proper handling and personal protective equipment (PPE) are crucial to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile or Latex GlovesInspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory CoatShould be fully buttoned to provide maximum coverage.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated space.
Engineering Controls and Work Practices

Beyond PPE, specific laboratory practices and engineering controls are essential for minimizing risk.

Control MeasureDescription
Ventilation Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form or preparing solutions.
Hygiene Avoid inhalation, and contact with eyes and skin. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is -20°C.[1]

Emergency Procedures: First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek medical attention.

Experimental Protocols: Working with this compound

This compound is a potent and selective inhibitor of MNK1 and MNK2, which are key kinases in the MAPK signaling pathway.[2] These kinases phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), a critical step in the regulation of protein synthesis.[2][3] Dysregulation of this pathway is implicated in various cancers.[3][4]

General Workflow for In Vitro Inhibition Studies

The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on cancer cell lines.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution prep_cells Culture Cancer Cell Lines treat_cells Treat Cells with this compound at Various Concentrations prep_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay western_blot Western Blot for p-eIF4E treat_cells->western_blot analyze_data Determine IC50 and Inhibition of eIF4E Phosphorylation viability_assay->analyze_data western_blot->analyze_data

Workflow for this compound in vitro studies.
Detailed Methodologies

1. Preparation of this compound Stock Solution:

  • This compound is soluble in water up to 50 mg/mL.[1]

  • Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO or water.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C.

2. Cell Culture and Treatment:

  • Culture your chosen cancer cell line (e.g., acute myeloid leukemia MV4:11 cells) under standard conditions.

  • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting).

  • Allow cells to adhere and reach a suitable confluency.

  • Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO or water).

3. Cell Viability Assay (MTT Assay):

  • After the treatment period, add MTT reagent to each well and incubate according to the manufacturer's protocol.

  • Solubilize the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

4. Western Blot for Phospho-eIF4E (Ser209):

  • After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for phospho-eIF4E (Ser209).

  • Also, probe for total eIF4E and a loading control (e.g., β-actin or GAPDH).

  • Incubate with an appropriate secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

Signaling Pathway: The Role of MNK1/2 in eIF4E Phosphorylation

This compound exerts its effect by inhibiting MNK1 and MNK2, which are situated downstream of the Ras/MAPK signaling pathway. The following diagram illustrates this pathway.

G cluster_upstream Upstream Signaling cluster_mnk MNK Kinases cluster_downstream Downstream Effects GrowthFactors Growth Factors / Stress Ras Ras GrowthFactors->Ras p38 p38 GrowthFactors->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MNK1_2 MNK1/2 ERK->MNK1_2 p38->MNK1_2 eIF4E eIF4E MNK1_2->eIF4E phosphorylates ETP45835 This compound ETP45835->MNK1_2 eIF4G eIF4G eIF4G->eIF4E binds p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Translation Protein Translation (Cell Proliferation, Survival) p_eIF4E->Translation

MNK1/2 signaling pathway and the inhibitory action of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization

While this compound is not classified as a hazardous substance, it is prudent to handle its waste as a chemical waste. All waste materials, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, tubes), should be collected in a designated and clearly labeled waste container.

Disposal Procedure
  • Segregation: Do not mix chemical waste with regular trash.

  • Containerization: Use a chemically resistant, leak-proof container with a secure lid. Label the container clearly with "this compound Waste" and the date of accumulation.

  • Collection: Store the waste container in a designated, secure area, away from incompatible materials.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

This comprehensive guide provides the necessary information for the safe handling, use, and disposal of this compound. By adhering to these protocols, researchers can maintain a safe laboratory environment while effectively utilizing this compound in their scientific endeavors.

References

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